Gabapentin-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
UGJMXCAKCUNAIE-YXALHFAPSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Profile of Gabapentin-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of Gabapentin-d10. It is designed to be a vital resource for researchers, scientists, and professionals engaged in drug development and analytical chemistry. This guide delves into the fundamental physicochemical characteristics, analytical methodologies, and relevant biological pathways associated with this deuterated analog of Gabapentin.
Core Chemical and Physical Properties
This compound, the deuterated form of Gabapentin, is primarily utilized as an internal standard in pharmacokinetic studies and clinical monitoring of Gabapentin through mass spectrometry-based methods. Its chemical and physical properties are crucial for its application and handling.
| Property | Value | Source |
| IUPAC Name | 2-[1-(aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid | --INVALID-LINK-- |
| CAS Number | 1126623-20-8 | --INVALID-LINK-- |
| Molecular Formula | C₉H₇D₁₀NO₂ | [Various Suppliers] |
| Molecular Weight | 181.30 g/mol | --INVALID-LINK-- |
| pKa | 3.68 (acidic), 10.70 (basic) (for Gabapentin) | --INVALID-LINK-- |
| XLogP3 | -1.1 | --INVALID-LINK-- |
| Solubility | Soluble in methanol. Gabapentin has a high solubility in water.[1] | [Various Suppliers] |
| Storage Temperature | -20°C | [Various Suppliers] |
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Gabapentin in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed, generalized protocol based on established methods.[2][3]
Quantification of Gabapentin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Materials and Reagents:
-
Gabapentin and this compound reference standards
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Gabapentin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Gabapentin by serially diluting the stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create calibration standards.
-
Prepare a working internal standard (IS) solution of this compound in the same diluent at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Gabapentin from endogenous plasma components (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gabapentin: Precursor ion (Q1) m/z 172.1 -> Product ion (Q3) m/z 154.1.
-
This compound: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 164.1.
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
5. Data Analysis:
-
Quantify Gabapentin in the samples by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Gabapentin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway of Gabapentin's Presynaptic Inhibition
The following diagram illustrates the proposed mechanism of action for Gabapentin in inhibiting presynaptic GABAergic transmission, a process that is dependent on Protein Kinase A (PKA).[4] While this pathway is described for Gabapentin, it is presumed to be identical for its deuterated analog.
Caption: Proposed signaling pathway of Gabapentin-mediated presynaptic inhibition.
Experimental Workflow for Gabapentin Quantification
This diagram outlines the logical workflow for the quantification of Gabapentin in biological samples using this compound as an internal standard via LC-MS/MS.
Caption: Experimental workflow for LC-MS/MS analysis of Gabapentin.
References
- 1. US8431739B2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 2. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wsp.wa.gov [wsp.wa.gov]
- 4. Gabapentin produces PKA-dependent pre-synaptic inhibition of GABAergic synaptic transmission in LC neurons following partial nerve injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Gabapentin-d10: A Comprehensive Technical Guide to its Analysis and Certification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the analytical methodologies and certification parameters for Gabapentin-d10, a deuterated internal standard crucial for the accurate quantification of Gabapentin in various matrices. This document outlines the key quality attributes, experimental protocols for their assessment, and a typical workflow for the quality control of this certified reference material.
Core Concepts in the Certification of this compound
The certification of this compound as a reference standard hinges on the rigorous evaluation of its identity, purity, and isotopic enrichment. These parameters are essential to ensure its suitability for use in sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it serves as an internal standard to correct for variations in sample preparation and instrument response.
A Certificate of Analysis (CoA) for this compound summarizes the results of these quality control tests, providing researchers with the necessary data to confidently use the material in their studies. The following sections detail the typical data presented in a CoA and the experimental protocols used to generate this information.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.
Table 1: Identity and General Properties
| Parameter | Specification |
| Chemical Name | 1-(Aminomethyl-d2)cyclohexane-1,3,3,4,4,5,5-d7-acetic acid |
| CAS Number | 1126623-20-8 |
| Molecular Formula | C₉H₇D₁₀NO₂ |
| Molecular Weight | 181.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol |
Table 2: Purity and Isotopic Enrichment
| Analytical Test | Method | Result |
| Chemical Purity | HPLC-MS | ≥98% |
| Isotopic Enrichment | ¹H NMR Spectroscopy | ≥99 atom % D |
| Deuterium Incorporation | Mass Spectrometry | Consistent with ≥99% isotopic purity |
Table 3: Residual Solvents
| Solvent | Method | Specification (ICH Q3C) | Result |
| Methanol | Headspace GC-MS | < 3000 ppm | Conforms |
| Other process-related solvents | Headspace GC-MS | As per ICH Q3C | Not Detected |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
Determination of Chemical Purity by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Mode: Full scan to detect all ions and Selected Ion Monitoring (SIM) for the [M+H]⁺ of this compound (m/z 182.2) and any known impurities.
Procedure:
-
Standard Preparation: A standard solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Analysis: The standard solution is injected into the HPLC-MS system.
-
Data Analysis: The chromatogram is analyzed to determine the peak area of this compound and any impurity peaks. The percentage purity is calculated by dividing the peak area of the main component by the total peak area of all components.
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To determine the isotopic enrichment of deuterium in this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
A known amount of this compound is dissolved in a suitable deuterated solvent (e.g., Methanol-d4).
NMR Parameters:
-
Nucleus: ¹H.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 5 seconds.
Procedure:
-
The prepared sample is placed in the NMR spectrometer and the ¹H NMR spectrum is acquired.
-
The spectrum is analyzed to identify and integrate the signals corresponding to the residual protons in the deuterated positions.
-
The isotopic enrichment is calculated by comparing the integrals of the residual proton signals to the integral of a non-deuterated internal standard or a known non-deuterated portion of the molecule.
Analysis of Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify residual solvents in the this compound material.
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass spectrometer detector.
GC Conditions:
-
Column: A column suitable for volatile organic compounds analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the different solvents, for example, starting at 40°C and ramping up to 240°C.
-
Injector Temperature: 250 °C.
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to identify all volatile components.
Procedure:
-
Standard Preparation: A standard solution containing known amounts of the potential residual solvents is prepared in a suitable solvent.
-
Sample Preparation: A known amount of this compound is weighed into a headspace vial.
-
Analysis: The headspace vials containing the sample and standards are placed in the autosampler and analyzed by GC-MS.
-
Data Analysis: The peaks in the sample chromatogram are identified by comparing their mass spectra and retention times with those of the standards. The concentration of each residual solvent is then quantified.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of this compound.
Caption: Quality control workflow for this compound certification.
Caption: Workflow for determining the chemical purity of this compound by HPLC-MS.
Caption: Logical pathway for the determination of isotopic enrichment in this compound.
The Gold Standard: A Technical Guide to the Rationale for Using Deuterated Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the pursuit of the highest levels of accuracy and precision in quantitative analysis, particularly within complex biological matrices, the choice of an internal standard is a critical decision that profoundly impacts data quality.[1] This technical guide provides an in-depth examination of the rationale for using deuterated internal standards, widely regarded as the gold standard in mass spectrometry-based quantification.[2][3] By leveraging the principle of isotope dilution mass spectrometry (IDMS), deuterated standards offer unparalleled correction for analytical variability, including sample preparation losses and matrix-induced ionization effects.[2][4] This document details the core principles, presents comparative quantitative data, provides exemplary experimental protocols, and illustrates key workflows, demonstrating the superiority of deuterated internal standards for robust and reliable bioanalysis.[1]
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The power of deuterated standards is rooted in the principle of isotope dilution mass spectrometry.[2] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for analytical variations.[1][5] A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium (²H or D).[6][7]
This subtle change in mass allows the mass spectrometer to differentiate the standard from the native analyte, yet their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[2][5] By adding a known amount of the deuterated standard at the earliest stage of sample preparation, it acts as a perfect mimic for the analyte.[2] Any variability encountered—such as losses during extraction, inconsistencies in injection volume, or fluctuations in ionization efficiency—will affect both the analyte and the deuterated standard to the same degree.[6][8] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the true analyte concentration.[2][9]
Key Rationale and Advantages
The use of deuterated internal standards is the preferred choice in regulated bioanalysis because they provide the most effective compensation for the myriad challenges inherent in quantitative LC-MS analysis.[1][6]
3.1 Superior Compensation for Matrix Effects
Matrix effects are a major source of inaccuracy in LC-MS/MS, caused by co-eluting components from the sample matrix (e.g., salts, lipids) that suppress or enhance the ionization of the analyte.[9][10] Because deuterated standards are chemically and structurally almost identical to the analyte, they have nearly the same chromatographic retention time.[5] This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement, allowing for effective normalization and correction.[6][9][11]
3.2 Correction for Sample Preparation Variability
The multi-step processes of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), can introduce significant variability and analyte loss. A deuterated standard, when added at the beginning of this process, tracks the analyte through every step.[12] Any losses of the analyte during extraction, evaporation, and reconstitution are accounted for by the corresponding losses of the deuterated standard.[12]
3.3 Enhanced Accuracy and Precision
The ability to correct for both matrix effects and sample preparation losses leads to a significant improvement in assay accuracy and precision.[11] Assays employing deuterated standards are generally more robust and less susceptible to minor variations in experimental conditions.[12] This is reflected in lower coefficients of variation (%CV) for quality control samples compared to assays that use structural analogue internal standards.[1]
Quantitative Data Presentation: Performance Comparison
The superiority of deuterated internal standards over non-deuterated (structural analogue) standards is demonstrated by comparative quantitative data. The following tables summarize key performance differences based on established analytical validation parameters.
Table 1: Comparison of Assay Performance Using a Deuterated vs. an Analog Internal Standard [12]
| Parameter | Performance with Analog IS | Performance with Deuterated IS | Rationale for Improvement |
| Precision (%CV) | Can be >15%[1] | Typically <10%[1] | The deuterated IS tracks the analyte's behavior more closely through all analytical steps.[1] |
| Accuracy (% Bias) | Variable, can be significant | High, close to 100% | Effective compensation for recovery losses and matrix effects leads to more accurate results.[13] |
| Matrix Effect | Inconsistent compensation (>20% difference)[1] | Effectively compensated (<5% difference)[1] | Near-identical physicochemical properties ensure both analyte and IS experience the same ionization effects.[1] |
| Recovery Variability | Higher (>15% CV)[1] | Low (<10% CV)[1] | The deuterated IS mirrors the analyte's recovery throughout sample preparation more reliably.[1] |
Table 2: Impact of Internal Standard Choice on Method Precision for an Anticancer Agent [13]
| Internal Standard Type | Number of Samples (n) | Mean Bias (%) | Standard Deviation (%) |
| Analog IS | 284 | 96.8 | 8.6 |
| Deuterated IS | 340 | 100.3 | 7.6 |
| The variance using the deuterated (SIL) internal standard was significantly lower, indicating improved method precision.[13] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method using deuterated internal standards.
5.1 Protocol: Evaluation of Matrix Effects [14]
Objective: To quantify the ability of a deuterated internal standard to compensate for matrix effects compared to a non-deuterated standard.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Analyte and IS spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Blank biological matrix is spiked with the analyte and IS before the extraction process begins.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Matrix Factor (MF): Calculated as the ratio of the analyte's peak area in Set B to its peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[14]
-
IS-Normalized Matrix Factor: Calculate the ratio of (Analyte Area / IS Area) for Set B and divide it by the ratio for Set A.
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across at least six different sources of the biological matrix. A lower %CV indicates better compensation for the variability of the matrix effect.[14]
-
5.2 Protocol: General Workflow for Quantification of Immunosuppressants in Whole Blood [11][15]
Objective: To accurately quantify the concentration of drugs like tacrolimus and cyclosporine A in whole blood samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 50 µL of a whole blood sample.[15]
-
Add 100 µL of the working internal standard solution (containing the deuterated standards in methanol).[15]
-
Add 150 µL of a precipitating agent (e.g., 0.1 M zinc sulfate solution) to precipitate proteins.[15]
-
Vortex the mixture for 30 seconds.[15]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[15]
-
Transfer the clear supernatant to an autosampler vial for analysis.[15]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and methanol (both containing 0.1% formic acid) to separate the analytes.[15]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2] Optimize the precursor-to-product ion transitions for both the native analytes and their corresponding deuterated internal standards.[2]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte area / IS area) against the known concentrations of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and concepts central to the use of deuterated internal standards.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Compensation for matrix effects via co-elution.
Potential Limitations and Considerations
While deuterated standards are the gold standard, several factors must be considered for their proper use:
-
Isotopic Purity: The internal standard should be highly pure, with minimal contribution from the unlabeled analyte.[8]
-
Stability of Labels: Deuterium atoms must be placed on stable, non-exchangeable positions in the molecule to prevent H/D exchange with the solvent.[7] Placing labels on heteroatoms like oxygen or nitrogen should be avoided.[7]
-
Mass Difference: The mass increase should be sufficient (+3 amu or more is recommended) to ensure the signal is outside the natural mass distribution of the analyte, preventing isotopic crosstalk.[5]
-
Chromatographic Isotope Effect: In some cases, particularly with extensive deuteration, a slight shift in retention time can occur between the analyte and the IS.[16] This can lead to differential matrix effects if the co-elution is not perfect.[9]
Conclusion
Deuterated internal standards are a foundational component of high-quality quantitative analysis in modern research and regulated bioanalysis.[2][6] Their ability to mimic the target analyte through sample preparation and co-elute during chromatographic separation provides the most effective means of correcting for matrix effects and other sources of analytical variability.[6][17] While careful selection and validation are required, the use of deuterated standards enables researchers, scientists, and drug development professionals to generate data with the highest degree of accuracy, precision, and confidence.[2][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. texilajournal.com [texilajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Gabapentin-d10 as an Internal Standard in Bioanalysis
This technical guide provides a comprehensive overview of Gabapentin-d10's role and mechanism as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Gabapentin. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and data interpretation, underscoring the importance of SIL-IS in achieving accurate and reproducible bioanalytical results.
Introduction: The Imperative for Internal Standards in Quantitative Analysis
In bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving precise and accurate quantification of an analyte within a complex biological matrix is a significant challenge. Variations in sample preparation, instrument response, and matrix effects can introduce considerable error.[1][2] An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample to correct for these variations.[3]
The ideal IS mimics the physicochemical properties of the analyte as closely as possible.[3][4] For this reason, stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard.[1][4] this compound, in which ten hydrogen atoms of the Gabapentin molecule are replaced with deuterium, serves as an exemplary SIL-IS. It exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to unlabeled Gabapentin, but is distinguishable by its higher mass.[1][3] This allows it to act as a reliable comparator, normalizing the analyte's signal and ensuring the integrity of quantitative data.[1]
Gabapentin: A Brief Overview of its Mechanism of Action
Gabapentin is an anticonvulsant medication primarily used to manage seizure disorders and neuropathic pain.[5][6] Although structurally derived from the neurotransmitter gamma-aminobutyric acid (GABA), it does not bind to GABA receptors or directly influence GABA synthesis or uptake.[5][7]
The primary mechanism of action for Gabapentin involves its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[5][8][9] This interaction is crucial, as chronic pain states can lead to an increased expression of these α2δ subunits.[8] By binding to the α2δ-1 subunit, Gabapentin is thought to reduce the trafficking of VGCCs to the presynaptic terminal.[9] This, in turn, diminishes the influx of calcium ions that is necessary for the release of excitatory neurotransmitters like glutamate and substance P, thereby dampening neuronal excitability.[8] There is also evidence to suggest Gabapentin increases GABA synthesis, contributing to its therapeutic effects.[7]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 7. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Gabapentin-d10: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Gabapentin-d10. The information presented is essential for ensuring the integrity of this isotopically labeled compound in research and development settings. While specific stability data for this compound is limited, this guide leverages extensive data available for its non-deuterated counterpart, Gabapentin, to provide robust recommendations and protocols. The chemical stability of deuterated compounds is generally considered to be comparable to that of their non-deuterated analogues.
Recommended Storage Conditions
To maintain its integrity and prevent degradation, this compound should be stored under specific conditions. These recommendations are compiled from manufacturer guidelines and stability studies of Gabapentin.
| Parameter | Recommended Condition | Notes |
| Temperature | Freeze (-20°C) | For long-term storage, freezing is recommended to minimize the rate of any potential degradation reactions. Some studies on Gabapentin solutions have also shown stability for shorter periods at refrigerated (2-8°C) and room temperature (25°C) conditions.[1][2][3] Crystallization has been observed in some Gabapentin solutions at 5°C, so freezing is the preferred long-term storage method.[1][2] |
| Solvent | Methanol | This compound is often supplied as a solution in methanol. |
| Container | Tightly sealed, light-resistant containers (e.g., amber vials) | To prevent solvent evaporation and protect from light-induced degradation, it is crucial to store this compound in well-sealed, opaque containers.[3] |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) - Optional | While not always mandatory, storing under an inert atmosphere can provide additional protection against oxidative degradation, particularly for long-term storage of high-purity reference standards. |
Degradation Pathways and Stability Profile
The primary degradation pathway for Gabapentin, and by extension this compound, is through intramolecular cyclization to form the lactam derivative, 4-cyclohexyl-pyrrolidin-2-one. This process is influenced by factors such as pH, temperature, and humidity.
Forced Degradation Studies on Gabapentin
Forced degradation studies are crucial for understanding the inherent stability of a drug substance. The following table summarizes the results from various stress conditions applied to Gabapentin.
| Stress Condition | Time | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 62.18 | 37.82 | 100.0 |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 57.84 | 42.16 | 100.0 |
| Thermal Degradation | - | Stable | - | - |
| Oxidative (3% H2O2) | - | Stable | - | - |
Data from forced degradation studies on Gabapentin API.[4]
Note: Gabapentin has been found to be relatively stable under thermal and oxidative stress conditions. However, it shows significant degradation under both acidic and basic conditions.[4][5]
Gabapentin Degradation Pathway
The primary degradation of Gabapentin proceeds through an intramolecular cyclization to form a lactam.
References
- 1. Stability of gabapentin in extemporaneously compounded oral suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of gabapentin in extemporaneously compounded oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of gabapentin in SyrSpend SF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
Understanding the Mass Shift of Gabapentin-d10: A Technical Guide for Bioanalytical Applications
Introduction
Gabapentin is a widely prescribed pharmaceutical agent for treating epilepsy and neuropathic pain. Accurate quantification of Gabapentin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity. The "gold standard" approach in such quantitative LC-MS assays is the use of a stable isotope-labeled internal standard (SIL-IS), with Gabapentin-d10 being the most common choice for Gabapentin analysis.[1][2]
This technical guide provides an in-depth exploration of the mass shift observed in this compound, its role in the bioanalytical workflow, and the underlying principles of its application. It is intended for researchers, scientists, and drug development professionals involved in quantitative mass spectrometry.
The Core Principle: Isotope Dilution Mass Spectrometry
The utility of this compound is rooted in the principle of isotope dilution mass spectrometry.[2] A deuterated internal standard is a version of the analyte where several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[2][3] This substitution results in a compound that is chemically and physically almost identical to the analyte but has a different molecular weight.[2]
By adding a known quantity of this compound to a sample at the beginning of the preparation process, it experiences the same analytical variations as the target analyte (Gabapentin).[2] These variations can include sample loss during extraction, inconsistencies in instrument injection, and fluctuations in ionization efficiency (matrix effects).[2][3] Because the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their signal responses is used for quantification. This ratio remains constant despite analytical variations, leading to highly accurate and precise results.[2]
Quantitative Data Summary: The Mass Shift
The "mass shift" is the fundamental difference in mass-to-charge ratio (m/z) between Gabapentin and its deuterated analogue, this compound. This shift allows the mass spectrometer to monitor both compounds simultaneously without interference. The key quantitative parameters for analysis in positive ion mode are summarized below.
Table 1: Molecular Properties and Theoretical Mass Shift
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (Precursor Ion) |
| Gabapentin | C₉H₁₇NO₂ | 171.1259 | 172.0 |
| This compound | C₉H₇D₁₀NO₂ | 181.1886 | 182.0 |
| Mass Shift | +10.0627 | +10.0 |
Table 2: Typical MRM Transitions for Quantification
Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. The transition from precursor to product ion is highly specific to the compound of interest.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Reference |
| Gabapentin | 172.0 | 136.9 | 16 | [1] |
| This compound | 182.0 | 147.2 | 16 | [1] |
| Gabapentin | 172.0 | 154.0 | - | [4][5] |
Note: Collision energies can vary between instrument platforms but are typically kept identical for the analyte and its internal standard to ensure parallel fragmentation behavior.[1]
Experimental Workflow and Fragmentation
The following diagrams illustrate the typical bioanalytical workflow for Gabapentin quantification and the proposed fragmentation pathway that gives rise to the monitored product ions.
Detailed Experimental Protocol (Representative)
This protocol is a representative synthesis based on methodologies reported in the literature for the quantification of Gabapentin in human serum or plasma.[1][6]
1. Reagents and Materials
-
Gabapentin and this compound reference standards
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid
-
Ammonium Acetate
-
Human Serum (drug-free) for calibration standards and quality controls
-
Purified water (18 MΩ·cm)
2. Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of Gabapentin and this compound in methanol.
-
Calibration Standards: Serially dilute the Gabapentin stock solution with drug-free human serum to prepare calibration standards at concentrations ranging from approximately 50 ng/mL to 10,000 ng/mL.[6][7]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol (e.g., at 100 ng/mL).[1]
-
Sample Preparation:
-
To a 20-50 µL aliquot of serum sample, calibration standard, or quality control, add 1 mL of cold methanol containing the this compound internal standard.[1]
-
Vortex-mix the sample for approximately 20-30 seconds to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 6000 rpm) for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 100-200 µL) for injection.
-
3. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C8 or C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer like ammonium formate with formic acid.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
MS Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters:
4. Data Analysis and Quantification
-
Integrate the chromatographic peaks for both Gabapentin and this compound MRM transitions.
-
Calculate the peak area ratio of Gabapentin to this compound for all samples, standards, and controls.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted (e.g., 1/x) linear regression is typically applied.[1]
-
Determine the concentration of Gabapentin in unknown samples by interpolating their peak area ratios from the calibration curve.
Considerations and Potential Issues
-
Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to ensure it experiences the exact same matrix effects.[8] While deuterium substitution can sometimes cause a slight shift in retention time, this effect is generally minimal for highly deuterated compounds like this compound.[8][9]
-
In-Source Fragmentation: At high concentrations, Gabapentin can undergo in-source fragmentation (loss of water), which has been reported to cause interference with the analysis of other drugs like amphetamine.[10][11] Proper chromatographic separation and optimized source conditions are essential to mitigate such effects.
-
Isotopic Purity: The this compound standard must have high isotopic purity (typically >98%) to prevent contribution to the analyte signal from any unlabeled Gabapentin present as an impurity.[2]
The deliberate mass shift of this compound is the cornerstone of its function as a highly effective internal standard for the LC-MS/MS quantification of Gabapentin. Its near-identical chemical properties and distinct mass allow for the correction of analytical variability through isotope dilution, enabling the generation of accurate, precise, and reliable data. A thorough understanding of the mass transitions, fragmentation patterns, and experimental workflow is essential for the successful development and validation of robust bioanalytical methods in a research and drug development setting.
References
- 1. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Rapid quantification of gabapentin in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromforum.org [chromforum.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Gabapentin-d10: A Technical Guide for Researchers
An In-depth Whitepaper on the Physicochemical Properties, Mechanism of Action, and Analytical Applications of a Key Deuterated Internal Standard.
This technical guide provides a comprehensive overview of Gabapentin-d10, a deuterated analog of Gabapentin, for researchers, scientists, and drug development professionals. This document details its core physicochemical properties, delves into the established mechanism of action of its non-deuterated counterpart, and provides detailed experimental protocols for its use as an internal standard in bioanalytical methods.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1126623-20-8 | N/A |
| Molecular Formula | C₉H₇D₁₀NO₂ | N/A |
| Molecular Weight | 181.30 g/mol | [1][2][3] |
| IUPAC Name | 2-[1-(aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid | [1] |
Mechanism of Action of Gabapentin
While Gabapentin was structurally designed as an analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), its primary mechanism of action does not involve direct interaction with GABA receptors.[4][5] Instead, Gabapentin exerts its effects by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][5][6] This interaction is pivotal to its therapeutic effects as an anticonvulsant and analgesic.
The binding of Gabapentin to the α2δ-1 subunit leads to a reduction in the influx of calcium ions into presynaptic neurons.[6] This, in turn, diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5][6] By attenuating this excitatory neurotransmission, Gabapentin helps to reduce neuronal hyperexcitability, which is a key factor in the pathophysiology of epilepsy and neuropathic pain.[6]
Experimental Protocols: Quantification of Gabapentin in Human Plasma using LC-MS/MS
This compound is frequently utilized as an internal standard in the quantitative analysis of Gabapentin in biological matrices, owing to its similar chemical and physical properties to the analyte, which helps to correct for variations during sample preparation and analysis. What follows is a detailed protocol for the determination of Gabapentin in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or a shallow gradient depending on the separation requirements. A typical run might start with a high percentage of Mobile Phase A.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gabapentin: Precursor ion (Q1) m/z 172.1 -> Product ion (Q3) m/z 154.1.
-
This compound (Internal Standard): Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 147.1.
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: Approximately 500 °C.
References
Isotopic Labeling of Gabapentin: A Technical Guide for Research Professionals
An In-depth Exploration of Synthetic Methodologies, Quantitative Analysis, and Research Applications
This technical guide provides a comprehensive overview of the isotopic labeling of gabapentin, a crucial tool for researchers, scientists, and drug development professionals. By tracing the journey of gabapentin through biological systems, isotopic labeling offers invaluable insights into its pharmacokinetic, metabolic, and pharmacodynamic properties. This document details the synthesis of various isotopically labeled forms of gabapentin, presents quantitative data in structured tables, and outlines experimental protocols for its application in research.
Introduction to Isotopic Labeling of Gabapentin
Gabapentin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used in the treatment of epilepsy and neuropathic pain. Isotopic labeling, the practice of replacing an atom in a molecule with its isotope, is an indispensable technique in pharmaceutical research. For gabapentin, isotopes such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), Deuterium (²H or D), and Nitrogen-15 (¹⁵N) serve as powerful tracers. These labeled molecules are chemically identical to their unlabeled counterparts but can be detected and quantified using specialized analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile without altering its pharmacological activity.
Synthesis of Isotopically Labeled Gabapentin
The synthesis of isotopically labeled gabapentin involves the incorporation of a stable or radioactive isotope at a specific position within the molecule. While detailed proprietary methods may vary, the following sections outline general synthetic strategies for introducing different isotopes.
Carbon-14 (¹⁴C) Labeling
¹⁴C-labeled gabapentin is particularly valuable for quantitative whole-body autoradiography and mass balance studies to determine the fate of the drug. The synthesis often involves introducing the ¹⁴C label at a metabolically stable position to ensure the radiolabel is not lost during metabolic processes. A common strategy involves the use of a ¹⁴C-labeled precursor in the early stages of the synthesis.
Experimental Protocol: Synthesis of [¹⁴C]Gabapentin (Conceptual)
A plausible synthetic route for [¹⁴C]gabapentin could start from a commercially available ¹⁴C-labeled starting material, such as [¹⁴C]cyclohexanone or a ¹⁴C-labeled cyanide source. The general steps would involve:
-
Introduction of the ¹⁴C Label: Reaction of a suitable precursor with a ¹⁴C-labeled reagent. For instance, the synthesis could proceed via a key intermediate like 1-cyanocyclohexaneacetonitrile, where the cyanide group can be introduced using K¹⁴CN.
-
Formation of the Gabapentin Backbone: Subsequent chemical transformations to build the aminomethyl and acetic acid moieties onto the cyclohexane ring. This may involve hydrolysis of the nitrile groups and reduction of a nitrile or a related functional group to the amine.
-
Purification: Rigorous purification of the final [¹⁴C]gabapentin product is crucial to remove any unlabeled precursors and byproducts. This is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Deuterium (²H or D) Labeling
Deuterated gabapentin, such as gabapentin-d₁₀, is widely used as an internal standard in quantitative bioanalysis by LC-MS/MS due to its similar chemical properties to the unlabeled drug but distinct mass.
Experimental Protocol: Synthesis of Gabapentin-d₁₀
The synthesis of gabapentin-d₁₀ typically involves the use of deuterated starting materials or reagents. A common approach is the reduction of a suitable precursor using a deuterium source.
-
Preparation of a Precursor: Synthesis of a gabapentin precursor that can be readily deuterated.
-
Deuteration Step: Introduction of deuterium atoms. For example, a ketone precursor could undergo reduction with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or catalytic deuteration using deuterium gas (D₂).
-
Final Synthetic Steps and Purification: Conversion of the deuterated intermediate to gabapentin-d₁₀ followed by purification.
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling
¹³C and ¹⁵N are stable isotopes used in metabolic studies to trace the fate of the carbon and nitrogen atoms of gabapentin. These studies can provide detailed information on metabolic pathways without the need for radioactive materials.
Experimental Protocol: Synthesis of [¹³C]- or [¹⁵N]Gabapentin (Conceptual)
The synthesis would involve the use of ¹³C- or ¹⁵N-labeled starting materials. For example, [¹³C]-labeled cyclohexanone or [¹⁵N]-ammonia could be used in the initial steps of the gabapentin synthesis. The subsequent reaction sequence would be similar to the synthesis of the unlabeled compound.
Quantitative Data on Labeled Gabapentin
The following tables summarize key quantitative data associated with the use of isotopically labeled gabapentin in research.
| Isotope | Labeled Compound | Application | Key Quantitative Parameter | Value | Reference |
| ¹⁴C | [¹⁴C]Gabapentin Enacarbil | Mass Balance Study | Mean Total Radioactivity Recovery | 99.3% (94.1% in urine, 5.2% in feces) | [] |
| ²H | Gabapentin-d₁₀ | Internal Standard (LC-MS/MS) | Lower Limit of Quantitation (LLOQ) | 10 ng/mL in human serum | [2] |
| ²H | Gabapentin-d₁₀ | Internal Standard (LC-MS/MS) | Inter-day Precision (%RSD) | ≤4.88% | [2] |
| ²H | Gabapentin-d₁₀ | Internal Standard (LC-MS/MS) | Intra-day Precision (%RSD) | ≤5.20% | [2] |
| ²H | Gabapentin-d₁₀ | Internal Standard (LC-MS/MS) | Accuracy (%Error) | ≤6% | [2] |
Applications in Research
Isotopically labeled gabapentin is instrumental in various research areas, providing critical data for drug development and understanding its mechanism of action.
Pharmacokinetic and Metabolic Studies
Radioactive and stable isotope-labeled gabapentin are essential for defining the ADME properties of the drug.
-
Mass Balance Studies: As demonstrated with [¹⁴C]gabapentin enacarbil, these studies quantify the excretion routes and total recovery of the drug and its metabolites[].
-
Metabolic Profiling: The use of ¹³C- and ¹⁴C-labeled gabapentin allows for the identification and quantification of its metabolites in biological matrices. Studies have used these tracers to investigate the influence of gabapentin on glutamate synthesis.
-
Bioavailability Studies: Labeled gabapentin can be administered intravenously while the unlabeled drug is given orally (or vice versa) in a "cassette" dosing regimen to determine absolute bioavailability.
-
Quantitative Bioanalysis: Deuterated gabapentin is the gold standard internal standard for LC-MS/MS assays to accurately quantify gabapentin concentrations in plasma, serum, and other biological fluids[2].
Experimental Workflow: Pharmacokinetic Study using Deuterium-Labeled Gabapentin
Caption: Workflow for a typical preclinical pharmacokinetic study of gabapentin utilizing a deuterium-labeled internal standard.
Receptor Binding and Imaging
Radiolabeled gabapentin has been crucial in identifying its binding sites and understanding its mechanism of action.
-
Receptor Binding Assays: [³H]Gabapentin was instrumental in the discovery of its high-affinity binding site, the α2δ-1 subunit of voltage-gated calcium channels.
-
Autoradiography: This technique, using radiolabeled gabapentin, allows for the visualization of the distribution of its binding sites in different tissues and brain regions.
-
Positron Emission Tomography (PET) Imaging: The development of PET radioligands, such as ¹⁸F-labeled gabapentin derivatives, enables non-invasive in vivo imaging of the α2δ-1 subunit, which is valuable for studying neuropathic pain.
Experimental Workflow: Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay using [³H]Gabapentin.
Signaling Pathways
While the primary mechanism of gabapentin is the inhibition of the α2δ-1 subunit of voltage-gated calcium channels, research suggests its effects may extend to various signaling pathways. The use of isotopically labeled gabapentin in these studies helps to confirm target engagement and elucidate downstream effects.
Signaling Pathway: Gabapentin's Putative Modulation of Nrf-2/HO-1 Pathway
Recent studies suggest that gabapentin may exert protective effects through the modulation of the Nrf-2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress.
References
Methodological & Application
Application Note: High-Throughput Analysis of Gabapentin in Human Plasma by LC-MS/MS using Gabapentin-d10 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of gabapentin in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (Gabapentin-d10) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reverse-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method has been validated for linearity, precision, accuracy, and sensitivity and is well-suited for pharmacokinetic studies and clinical research.
Introduction
Gabapentin is an anticonvulsant medication primarily used to treat epilepsy and neuropathic pain.[1] Accurate and reliable quantification of gabapentin in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][3][4] LC-MS/MS is the preferred analytical technique for this purpose as it offers high selectivity and sensitivity, and often requires minimal sample preparation without the need for derivatization.[2][3][4] This note provides a detailed protocol for the determination of gabapentin in human plasma using this compound as the internal standard (IS), which closely mimics the analyte's behavior during sample processing and ionization.
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted below.
Caption: Overall workflow for Gabapentin analysis.
Experimental Protocols
Materials and Reagents
-
Gabapentin and this compound reference standards
-
LC-MS grade acetonitrile and methanol
-
Ammonium formate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Deionized water
Sample Preparation Protocol
A simple and efficient protein precipitation method is employed for sample cleanup.[2][5]
Caption: Detailed sample preparation workflow.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 2.0 min, hold for 1.0 min |
| Run Time | ~4 minutes |
Mass Spectrometry (MS) Parameters
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[5][6]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4500 V |
| Source Temperature | 300 °C |
| Nebulizing Gas Flow | 3.0 L/min |
| MRM Transitions | See Table Below |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gabapentin | 172.1 | 154.1 | 12 |
| This compound | 182.2 | 164.2 | 12 |
Method Validation Summary
The method was validated according to industry guidelines, demonstrating excellent performance.
Calibration Curve and Linearity
| Parameter | Result |
| Linear Range | 10 - 5000 ng/mL |
| Correlation (r²) | > 0.995 |
| LLOQ | 10 ng/mL[5] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | ≤ 5.20[5] | 95 - 105 | ≤ 4.88[5] | 98 - 102 |
| Mid | < 5.0 | 97 - 103 | < 5.0 | 99 - 101 |
| High | < 4.5 | 98 - 102 | < 4.0 | 99 - 101 |
Note: Accuracy and precision values are representative and may vary slightly between instruments and laboratories.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of gabapentin in human plasma. The use of a deuterated internal standard ensures high accuracy, and the simple sample preparation procedure allows for high-throughput analysis, making it an ideal tool for pharmacokinetic and clinical studies.
References
- 1. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Gabapentin in Human Plasma using Gabapentin-d10 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabapentin is an anticonvulsant medication primarily used to treat epilepsy and neuropathic pain. Accurate quantification of gabapentin in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the rapid and sensitive determination of gabapentin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Gabapentin-d10 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is highly recommended for LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision.[1]
The method described herein utilizes a simple protein precipitation step for sample preparation, ensuring a high-throughput workflow suitable for clinical research and drug development settings.
Experimental
Materials and Reagents
-
Gabapentin and this compound standards (e.g., from Sigma-Aldrich)
-
LC-MS grade methanol and acetonitrile (e.g., from Fisher Scientific)
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Drug-free human plasma (with EDTA as anticoagulant)
-
Ultrapure water
LC-MS/MS Instrumentation and Conditions
The following table summarizes the typical liquid chromatography and mass spectrometry parameters for the analysis of gabapentin.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1260 LC or equivalent[2] |
| Column | Agilent Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm or equivalent C8 or C18 column[2][3] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 40:60 (A:B)[3] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30°C[3] |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Agilent 6460 triple quadrupole mass spectrometer or equivalent[2] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table 2 |
| Collision Gas | Argon |
| Scan Time | 0.2 s per transition[3] |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of gabapentin and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Gabapentin | 172.0 | 154.0[3][4][5] |
| This compound | 182.2 | 164.1[6] |
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve gabapentin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the gabapentin stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike known concentrations of gabapentin working solutions into drug-free human plasma to prepare a calibration curve ranging from, for example, 50 to 5000 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 150, 2000, and 4500 ng/mL).[3]
Sample Preparation (Protein Precipitation)
The following diagram illustrates the protein precipitation workflow for plasma sample preparation.
Caption: Protein Precipitation Workflow for Gabapentin Analysis.
Protocol:
-
To 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 500 µL of cold acetonitrile to the tube to precipitate the plasma proteins.[3]
-
Vortex the mixture for 15 seconds.[3]
-
Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[3]
Data and Performance Characteristics
The following tables summarize the expected performance characteristics of the described method, based on published data.
Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 50 - 5000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[3] |
Accuracy and Precision
The intra- and inter-day accuracy and precision of the method are summarized below.
| Gabapentin Concentration (ng/mL) | Intra-day Accuracy (%RE) | Intra-day Precision (%CV) | Inter-day Accuracy (%RE) | Inter-day Precision (%CV) |
| 50.0 | -10.2 to 1.2 | 2.9 to 8.4 | -3.4 | 7.9 |
| 150.0 | -6.2 to 2.6 | 2.7 to 4.3 | -0.8 | 5.2 |
| 2000.0 | 3.8 to 5.9 | 1.6 to 2.4 | 4.7 | 2.0 |
| 4500.0 | -2.3 to 1.6 | 1.2 to 2.7 | -0.2 | 2.7 |
| Data adapted from a similar LC-MS/MS method for gabapentin.[3] |
Recovery and Matrix Effect
| Parameter | Gabapentin | This compound |
| Mean Recovery | 85.4% - 92.4% | Not explicitly reported, but expected to be consistent. |
| Matrix Effect | Minimal with the use of a stable isotope-labeled internal standard. | - |
| Recovery data adapted from a similar LC-MS/MS method for gabapentin.[3] |
Logical Relationship of the Analytical Method
The following diagram illustrates the logical flow of the bioanalytical method.
Caption: Logical workflow of the bioanalytical method.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of gabapentin in human plasma using this compound as an internal standard by LC-MS/MS. The method is simple, rapid, sensitive, and accurate, making it well-suited for high-throughput analysis in clinical and pharmaceutical research settings. The use of a stable isotope-labeled internal standard ensures reliable and reproducible results by compensating for matrix effects and variations in sample processing.
References
- 1. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. scispace.com [scispace.com]
- 4. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid quantification of gabapentin in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for Gabapentin Quantification in Biological Matrices using Protein Precipitation with Gabapentin-d10 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabapentin is an anticonvulsant and analgesic drug widely used in the treatment of epilepsy and neuropathic pain. Accurate quantification of Gabapentin in biological samples such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Protein precipitation is a simple, rapid, and effective method for sample preparation prior to analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Gabapentin-d10, is essential for correcting matrix effects and ensuring the accuracy and precision of the analytical method.
These application notes provide a detailed protocol for the extraction of Gabapentin from human plasma using protein precipitation with acetonitrile or methanol, with this compound as the internal standard. The subsequent analysis by LC-MS/MS is also outlined.
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a widely adopted method for the efficient removal of proteins from plasma samples.[1][2][3][4][5]
Materials:
-
Human plasma
-
Gabapentin and this compound reference standards
-
Methanol (LC-MS grade)
-
Formic acid
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 90:10 v/v).[6]
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation using Methanol
Methanol is another effective solvent for protein precipitation and can be advantageous in certain analytical scenarios.[7][8][9]
Materials:
-
Same as Protocol 1, with Methanol (LC-MS grade) replacing Acetonitrile.
Procedure:
-
Sample Preparation:
-
Protein Precipitation:
-
Vortex-mix the sample for 20 seconds.[7]
-
-
Centrifugation:
-
Centrifuge the samples at 6000 rpm at 4°C for 10 minutes.[7]
-
-
Supernatant Collection:
-
Collect the supernatant.
-
The pellet can be washed with another 1 mL of cold methanol, centrifuged again, and the supernatants combined to improve recovery.[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant and reconstitute as described in Protocol 1.
-
-
Analysis:
-
Proceed with LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis of Gabapentin and this compound is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
Typical LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18 or C8 reverse-phase column |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Gabapentin: m/z 172.1 → 154.1[8]This compound: m/z 182.1 → 164.1 |
Data Presentation
The following tables summarize typical quantitative data obtained using the protein precipitation method for Gabapentin analysis.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 20 - 5000 ng/mL | [1] |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | [7] |
| Accuracy | ≤6% error | [7] |
| Inter-day Precision | ≤4.88% | [7] |
| Intra-day Precision | ≤5.20% | [7] |
Table 2: Recovery and Matrix Effect
| Parameter | Acetonitrile Precipitation | Methanol Precipitation | Reference |
| Gabapentin Recovery | ~85-92% | ~53-104% | [7][10] |
| Matrix Effect | Minimal with IS | 84% (can be mitigated with IS) | [7][10] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: Experimental workflow for Gabapentin extraction.
Caption: Logical relationship of analytical components.
References
- 1. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid quantification of gabapentin in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wsp.wa.gov [wsp.wa.gov]
- 7. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analysis of Gabapentin-d10 in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Gabapentin-d10 in urine samples. This compound is a deuterated analog of Gabapentin, commonly used as an internal standard in pharmacokinetic and toxicological studies to ensure accuracy and precision. The methodologies outlined below primarily focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for this application.
Introduction
Gabapentin is an anticonvulsant and analgesic drug primarily excreted unchanged in the urine.[1] Accurate quantification in urine is crucial for therapeutic drug monitoring, adherence testing, and pharmacokinetic studies.[2] The use of a stable isotope-labeled internal standard like this compound is essential to compensate for variations in sample preparation and instrument response.[3][4] This document details various methods for sample preparation and LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the analysis of gabapentin in urine, with this compound often used as an internal standard.
Table 1: Linearity and Range of Quantification
| Method | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Reference |
| LC-MS/MS | 100 - 10,000 | ≥ 0.994 | [3] |
| RapidFire SPE/MS/MS | 500 - 100,000 (as mcg/mL) | > 0.995 | |
| HPLC-UV | 100,000 - 3,800,000 (as mg/ml) | Not Specified | [5] |
| HPLC-UV (with derivatization) | 100 - 10,000 | Not Specified | [6] |
Table 2: Precision and Accuracy
| Method | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| LC-MS/MS | Not Specified | < 15% | < 15% | Within 15% | [3] |
| RapidFire SPE/MS/MS | 10,000 and 24,000 (as mcg/mL) | < 5% | < 5% | Within 5% | |
| HPLC-UV | 750,000, 2,000,000, and 3,200,000 (as mg/ml) | < 0.116% | < 0.487% | Not Specified | [5] |
| HPLC-UV (with derivatization) | Not Specified | < 4.05% | Not Specified | 72.73% | [6] |
Experimental Protocols
Protocol 1: "Dilute-and-Shoot" Method for High-Throughput Analysis
This method is suitable for rapid screening and high-throughput applications.
1. Materials and Reagents:
-
This compound internal standard stock solution
-
LC/MS grade water
-
Deep-well plates
-
Microplate sealer
2. Sample Preparation:
-
Prepare a working internal standard solution of this compound at 200 ng/mL in LC/MS grade water.
-
Add 1.0 mL of the internal standard solution to each well of a deep-well plate.
-
Add 5 µL of the urine sample to the corresponding well. This results in a 1:200 dilution.
-
Seal the plate and mix gently.
-
The plate is now ready for analysis by LC-MS/MS.
Workflow for "Dilute-and-Shoot" Method
Caption: Workflow of the "Dilute-and-Shoot" method for urine sample preparation.
Protocol 2: Solid-Phase Extraction (SPE) Method
This method provides a cleaner extract by removing more interfering matrix components.[7]
1. Materials and Reagents:
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
0.1M Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
SPE columns (e.g., C18)[6]
-
Centrifuge
-
Evaporator
2. Sample Preparation:
-
Pipette 0.2 mL of urine sample into a tube.
-
Add 20 µL of the this compound internal standard solution.[7]
-
Add 1 mL of acetonitrile to precipitate proteins.[7]
-
Vortex and then centrifuge for 5 minutes at 3000 rpm.[7]
-
Transfer the supernatant to a new tube and add 2 mL of 0.1M HCl.[7]
-
Condition the SPE column.
-
Load the sample mixture onto the SPE column.
-
Wash the SPE column.
-
Elute the analytes with 2 mL of an elution solvent (e.g., 98:2 Methanol:Ammonium Hydroxide).[7]
-
Evaporate the eluate to dryness at 50°C.[7]
-
Reconstitute the residue with 200 µL of the initial mobile phase.[7]
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]
Workflow for Solid-Phase Extraction (SPE) Method
Caption: Workflow of the Solid-Phase Extraction (SPE) method for urine sample preparation.
Protocol 3: LC-MS/MS Analysis
The following are general LC-MS/MS parameters that can be adapted based on the specific instrumentation available.
1. Liquid Chromatography (LC) Parameters:
-
Column: A C18 or Biphenyl column is often used for the separation of polar compounds like gabapentin.[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Gradient: A gradient elution is typically employed to separate the analyte from matrix components.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 5 µL.[3]
-
Run Time: Approximately 6-7 minutes.[3]
2. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gabapentin: Specific precursor and product ions should be determined and optimized.
-
This compound: The corresponding deuterated precursor and product ions should be monitored.[3]
-
-
Instrument Settings: Source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical process for this compound in urine.
Considerations and Troubleshooting
-
High Concentrations: Gabapentin can be present in very high concentrations in urine, which may lead to detector saturation and column overload.[1] The "dilute-and-shoot" method with a significant dilution factor helps to mitigate this.
-
Matrix Effects: Urine is a complex matrix that can cause ion suppression or enhancement. The use of a deuterated internal standard like this compound is crucial to correct for these effects.[3]
-
Carryover: Due to the polar nature of gabapentin, carryover in the LC system can be an issue. A robust wash method for the injection needle and column is recommended.
-
Derivatization: While most modern methods utilize LC-MS/MS for direct analysis, older HPLC-UV methods often required a derivatization step to introduce a chromophore for detection.[6][8]
Conclusion
The analysis of this compound in urine samples is well-established using LC-MS/MS. The choice between a simple "dilute-and-shoot" method and a more extensive SPE cleanup depends on the required throughput, sensitivity, and the complexity of the study. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for the quantification of gabapentin in urine.
References
- 1. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method to Quantify Gabapentin and Pregabalin in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Method without Derivatization for the Determination of Gabapentin in Bulk, Pharmaceutical Formulation and Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of gabapentin in human plasma and urine by high-performance liquid chromatography with UV-vis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wsp.wa.gov [wsp.wa.gov]
- 8. academic.oup.com [academic.oup.com]
Quantitative Analysis of Gabapentin in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Gabapentin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a deuterated internal standard, Gabapentin-D10, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring.
Introduction
Gabapentin is an anticonvulsant medication primarily used to treat epilepsy and neuropathic pain.[1][2] Accurate quantification of Gabapentin in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic evaluations. LC-MS/MS has become the method of choice for this analysis due to its high sensitivity, selectivity, and the ability to directly detect the analyte without the need for derivatization, which simplifies sample preparation.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects.[3]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of Gabapentin in human plasma.
Materials and Reagents
-
Gabapentin (reference standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C8 or C18)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Gabapentin and this compound in methanol to obtain stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Gabapentin stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.[3]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Gabapentin from plasma samples.[1][2]
-
Aliquot 200 µL of human plasma into a microcentrifuge tube.[2]
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank.[3]
-
Add 1 mL of cold methanol or acetonitrile to precipitate plasma proteins.[2][3]
-
Vortex the mixture for 20-30 seconds.[3]
-
Centrifuge the samples at high speed (e.g., 6,000-13,000 rpm) for 10 minutes at 4°C.[2][3]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 200 µL of the mobile phase.[3]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C8 or C18, e.g., 2.1 x 50 mm, 1.7 µm[1] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Formate[1][2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C |
| Run Time | Approximately 2-7 minutes[1][3] |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4500 V[2] |
| Source Temperature | 300°C[1] |
| Desolvation Gas Flow | 3.0 L/min[1] |
| Collision Gas | Argon[2] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gabapentin | 172.0 | 136.9 / 154.0[2][3] | 12[2] |
| This compound | 182.0 | 147.2[3] | ~12-14 |
Data Analysis and Quantitative Results
A calibration curve is constructed by plotting the peak area ratio of Gabapentin to this compound against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is typically used for the calibration.[1][2] The concentration of Gabapentin in the quality control and unknown samples is then determined from this curve.
The following table summarizes typical quantitative performance data for the analysis of Gabapentin in human plasma.
| Parameter | Typical Value |
| Linearity Range | 10 - 10,000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[3] |
| Intra-day Precision (%RSD) | ≤ 5.20%[3] |
| Inter-day Precision (%RSD) | ≤ 4.88%[3] |
| Intra-day Accuracy (%Error) | ≤ 6%[3] |
| Inter-day Accuracy (%Error) | ≤ 6%[3] |
| Recovery | 104% ± 2.55[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the sample preparation and analysis workflow.
Caption: Workflow for Gabapentin quantification.
Logical Relationship of Method Validation
The following diagram outlines the key parameters assessed during the bioanalytical method validation process, adhering to regulatory guidelines.
Caption: Key parameters of method validation.
Conclusion
The described LC-MS/MS method for the quantification of Gabapentin in human plasma using a deuterated internal standard is sensitive, specific, accurate, and precise. The simple protein precipitation extraction procedure allows for a high-throughput analysis, making this method well-suited for a variety of research and clinical applications. The provided protocols and performance data serve as a comprehensive guide for the implementation of this analytical technique.
References
Application Note: High-Throughput Chromatographic Separation of Gabapentin and Gabapentin-d10 for Pharmacokinetic and Bioequivalence Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the chromatographic separation and quantification of Gabapentin and its deuterated internal standard, Gabapentin-d10. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is optimized for high-throughput analysis in biological matrices, making it ideal for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. The protocol outlines sample preparation from human serum, chromatographic conditions, and mass spectrometric parameters, ensuring reproducibility and accuracy.
Introduction
Gabapentin, an anticonvulsant and analgesic drug, is widely prescribed for epilepsy and neuropathic pain. Accurate quantification of Gabapentin in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic profiling. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for matrix effects and variations in sample processing. This document provides a detailed protocol for the simultaneous analysis of Gabapentin and this compound.
Experimental Protocols
Sample Preparation (Human Serum)
A simplified protein precipitation method is employed for the extraction of Gabapentin and this compound from human serum.[1]
Materials:
-
Human serum samples
-
Gabapentin and this compound certified reference standards
-
Methanol (HPLC grade), chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 6000 rpm at 4°C
Procedure:
-
Pipette 20 µL of human serum into a microcentrifuge tube.
-
Add 1 mL of cold methanol containing the internal standard (this compound) at a concentration of 100 ng/mL.
-
Vortex the mixture for 20 seconds to precipitate proteins.
-
Centrifuge the samples at 6000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Wash the pellet with an additional 1 mL of cold methanol, centrifuge again, and decant the supernatant, combining it with the first extract.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions: The separation is achieved using a reversed-phase column with a gradient elution.
| Parameter | Condition |
| Column | Phenomenex Kinetex 5 µm Biphenyl 100Å, 50 x 2.1 mm |
| Mobile Phase A | 10 mM Ammonium Formate in water |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Initial: 5% B1.25 min: 95% B (hold for 0.45 min)1.85 min: Return to 5% B |
| Total Run Time | 2.00 minutes |
Mass Spectrometry Conditions: Detection is performed in the positive ion electrospray mode using Multiple Reaction Monitoring (MRM).
| Parameter | Gabapentin | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 172.1 | m/z 182.1 |
| Product Ion (Q3) | m/z 154.1, 136.1 | m/z 147.1, 77.1 |
| Cone Voltage | 25 V | 25 V |
| Collision Energy | 16 eV | 16 eV |
Data Presentation
The chromatographic method provides excellent separation and resolution for Gabapentin and its deuterated internal standard.
Table 1: Quantitative Data Summary
| Analyte | Retention Time (min)[1] | Linearity Range (ng/mL)[1] | Lower Limit of Quantitation (LLOQ) (ng/mL)[1] |
| Gabapentin | 0.88 | 100 - 10,000 | 10 |
| This compound | 0.87 | N/A | N/A |
Table 2: Method Validation Parameters
| Parameter | Gabapentin (%)[1] |
| Intra-day Precision | ≤5.20 |
| Inter-day Precision | ≤4.88 |
| Accuracy (Error) | ≤6 |
| Analytical Recovery | 98 - 104 |
Visualizations
Diagram 1: Experimental Workflow for Sample Preparation and Analysis
Caption: Workflow for Gabapentin and this compound analysis.
Diagram 2: Logical Relationship of the Analytical Method
Caption: Key stages of the analytical method.
Conclusion
The LC-MS/MS method presented here is rapid, sensitive, and specific for the quantification of Gabapentin in human serum, utilizing this compound as an effective internal standard. The simple sample preparation procedure and short chromatographic run time of 2 minutes make it highly suitable for high-throughput environments. This validated method meets the stringent requirements for bioanalytical applications in clinical and research settings.
References
Application Notes and Protocols for the Quantification of Gabapentin and Gabapentin-d10 using MRM Transitions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of Gabapentin and its deuterated internal standard, Gabapentin-d10, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Introduction
Gabapentin is an anticonvulsant medication primarily used to treat neuropathic pain and seizures.[1] It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA).[2][3] Accurate quantification of Gabapentin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. LC-MS/MS has become the method of choice for this analysis due to its high sensitivity, specificity, and the ability to directly detect the analyte without derivatization.[2][4] This document outlines the key MRM transitions and a detailed protocol for the analysis of Gabapentin and its stable isotope-labeled internal standard, this compound.
MRM Transitions and Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. It involves the selection of a specific precursor ion (Q1) and its fragmentation into a characteristic product ion (Q3). The following tables summarize the commonly used MRM transitions for Gabapentin and this compound, performed in positive electrospray ionization (ESI+) mode.
Table 1: MRM Transitions for Gabapentin
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Notes |
| 172.0 | 154.0 | 12 | Most commonly reported transition for quantification.[2][5][6] |
| 172.1 | 154.1 | Not Specified | Used for quantification.[7][8] |
| 172.2 | 137.0 | Not Specified | Can be used as a secondary, confirmatory transition.[9] |
| 172.0 | 136.9 | Not Specified | Reported transition for quantification.[10] |
| 172.0 | 126.0 | Not Specified | Alternative product ion.[5] |
| 172.3 | 154.2 | Not Specified | Used for measurement.[11] |
Table 2: MRM Transitions for this compound (Internal Standard)
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Notes |
| 182.0 | 147.2 | Not Specified | Corresponds to Gabapentin transition 172.0 -> 136.9.[10] |
| 182.2 | 164.0 | Not Specified | Quantifier ion.[9] |
| 182.2 | 147.1 | Not Specified | Qualifier ion.[9] |
| 182.0 | 164.1 | 20 | Quantifier ion.[12] |
| 182.0 | 147.1 | 20 | Qualifier ion.[12] |
Experimental Protocol
This section details a typical experimental protocol for the quantification of Gabapentin in human plasma.
Materials and Reagents
-
Gabapentin and this compound reference standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Human plasma (blank)
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting Gabapentin from plasma samples.[2][3][4]
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[2]
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex mix the sample for 15 seconds.[2]
-
Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[2]
Liquid Chromatography Conditions
The following are representative LC conditions for the separation of Gabapentin.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[3] or C8 column.[2][6] |
| Mobile Phase A | 0.1% formic acid in water or 10 mM ammonium formate buffer (pH 3.0).[2][3] |
| Mobile Phase B | Acetonitrile.[2][3] |
| Flow Rate | 0.3 mL/min.[3] |
| Column Temperature | 40 °C.[3] |
| Injection Volume | 3-10 µL.[3][4] |
| Gradient Elution | A gradient program is typically used, starting with a low percentage of organic phase (acetonitrile) and ramping up to elute Gabapentin.[3] |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization mode (ESI+) with the MRM settings from Tables 1 and 2.
Table 4: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[3][5] |
| Ion Source Temperature | 300 °C.[3] |
| Desolvation Line Temp. | 526 °C.[3] |
| Nebulizing Gas Flow | 3.0 L/min.[3] |
| Collision Gas | Argon.[2][6] |
Quantitative Data and Method Performance
The described methods are typically validated for linearity, precision, accuracy, and sensitivity.
Table 5: Summary of Method Performance Characteristics
| Parameter | Typical Range/Value |
| Linearity Range | 50 - 5000 ng/mL.[2][3][11] |
| Correlation Coefficient (r²) | > 0.99.[2][3] |
| Lower Limit of Quantification (LLOQ) | 20 - 50 ng/mL.[2][5][13] |
| Intra- and Inter-day Precision (%CV) | < 15%.[6] |
| Accuracy (% bias) | Within ±15%.[6] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol from sample receipt to data analysis.
Caption: Workflow for Gabapentin quantification in plasma.
Conclusion
The use of LC-MS/MS with MRM provides a robust, sensitive, and specific method for the quantification of Gabapentin in biological matrices. The protocols and MRM transitions outlined in this document serve as a comprehensive guide for developing and validating analytical methods for Gabapentin analysis in a research or clinical setting. The simple protein precipitation extraction method is efficient and suitable for high-throughput analysis.
References
- 1. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. wsp.wa.gov [wsp.wa.gov]
- 10. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. payeshdarou.ir [payeshdarou.ir]
Application Notes and Protocols for Bioanalysis of Gabapentin: A Guide to Sample Preparation Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioanalysis of Gabapentin in biological matrices. It focuses on three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The information herein is intended to guide researchers in selecting and implementing the most appropriate sample preparation strategy for their specific analytical needs, primarily for chromatographic methods such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Gabapentin is an anticonvulsant medication primarily used to treat epilepsy and neuropathic pain. Accurate and reliable quantification of Gabapentin in biological samples like plasma and serum is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Due to its zwitterionic nature and lack of a strong chromophore, the choice of sample preparation technique is critical for achieving the required sensitivity, selectivity, and robustness of the analytical method. LC-MS/MS is often the preferred analytical technique as it generally allows for direct analysis without the need for derivatization, which is often required for gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[1]
This guide offers a comparative overview of PPT, LLE, and SPE, followed by detailed protocols and quantitative data to aid in method development and validation.
Comparative Overview of Sample Preparation Techniques
The selection of a sample preparation technique for Gabapentin analysis is a trade-off between simplicity, cost, and the need for sample cleanup.
-
Protein Precipitation (PPT) is the simplest and fastest method, involving the addition of an organic solvent or an acid to precipitate plasma proteins. It is a cost-effective technique suitable for high-throughput analysis. However, it may result in less clean extracts, leading to potential matrix effects in the analytical instrument.[2]
-
Liquid-Liquid Extraction (LLE) offers a cleaner sample by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many endogenous interferences in the aqueous phase. The choice of solvent is critical for achieving good recovery.
-
Solid-Phase Extraction (SPE) provides the cleanest samples by utilizing a solid sorbent to selectively retain and then elute the analyte. It is highly effective in removing interferences and can be automated, but it is generally more time-consuming and expensive than PPT or LLE.[3]
Quantitative Data Summary
The following table summarizes key validation parameters for different sample preparation techniques used in the bioanalysis of Gabapentin. This allows for a direct comparison of their performance characteristics.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range | 50 - 5000 ng/mL[1][4] | 0.2 - 9600 ng/mL | 0.8 - 10.0 µg/mL (plasma)[3][5] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1][6] | 20 ng/mL | 0.8 µg/mL[3][5] |
| Precision (RSD%) | Intra-day: < 8.4%[1][4], Inter-day: < 7.9%[1] | Intra-day: ≤ 10%, Inter-day: ≤ 10% | < 1.20%[5] |
| Accuracy | Intra-day: -10.2% to 5.9%[1], Inter-day: -3.4% to 4.7%[1] | Deviation ≤ 5.0% | Relative Mean Error < 5.5%[5] |
| Recovery | 85.4% - 92.4%[1] | > 62.87% | ~94.5%[5] |
| Matrix Effect | Minimal to no significant effect reported[6] | Not significant | Minimal interference reported[3][5] |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is based on a simple and rapid procedure widely used for the analysis of Gabapentin in human plasma by LC-MS/MS.[1][6]
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., Metformin or a deuterated Gabapentin analog)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 500 µL of acetonitrile to the plasma sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Gabapentin Determination in Human Plasma and Capsule by Coupling of Solid Phase Extraction, Derivatization Reaction, and UV-Vis Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
Troubleshooting Gabapentin-d10 internal standard variability
Welcome to the technical support center for troubleshooting variability issues with the Gabapentin-d10 internal standard. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges encountered during the quantitative analysis of Gabapentin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability when using this compound as an internal standard?
Variability in the this compound internal standard (IS) signal can stem from several factors throughout the analytical process. The most common issues include:
-
Differential Matrix Effects: The analyte (Gabapentin) and the IS may experience different levels of ion suppression or enhancement from components in the sample matrix, such as plasma or urine.[1][2] This can lead to inconsistent IS response and inaccurate quantification.
-
Isotopic Exchange: Deuterium atoms on the this compound molecule can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix.[1][2][3][4] This "back-exchange" can alter the mass-to-charge ratio of the IS, leading to a decreased signal for the intended IS and potentially a false positive signal for the unlabeled analyte.
-
Chromatographic Shift: The deuterated IS and the native analyte may have slightly different retention times.[1] If this separation is significant, they may not experience the same matrix effects, leading to variability.
-
Purity Issues: The this compound standard may contain impurities, including the unlabeled Gabapentin.[1] This can lead to an overestimation of the analyte's concentration.
-
In-source Instability or Fragmentation: The deuterated standard might exhibit different fragmentation patterns or stability in the mass spectrometer's ion source compared to the analyte.[1] High concentrations of gabapentin can also lead to in-source fragments that interfere with other analytes.[5][6]
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Sample Preparation Inconsistencies: Errors during sample preparation, such as inconsistent pipetting, variable extraction recovery, or incomplete solvent evaporation and reconstitution, can introduce variability in the IS concentration.[1][7]
Q2: My this compound signal is showing high variability between samples. How can I troubleshoot this?
High variability in the internal standard signal often points to issues with sample preparation or matrix effects.[2][7] A systematic approach to troubleshooting is recommended:
-
Evaluate Sample Preparation: Review your sample preparation workflow for any potential sources of inconsistency. Ensure accurate and consistent pipetting, thorough mixing, and controlled solvent evaporation and reconstitution steps.
-
Assess Matrix Effects: Conduct a post-extraction addition experiment to determine if differential matrix effects are the culprit. This involves comparing the IS response in a clean solution to its response in an extracted blank matrix spiked with the IS.
-
Check for Contamination and Carryover: Inject a blank solvent after a high concentration sample to check for carryover in the autosampler or LC system.[7]
-
Inspect LC-MS System Performance: Ensure the LC-MS system is performing optimally. Check for stable spray, consistent pump pressure, and a clean ion source.
Q3: I am observing a small peak for unlabeled Gabapentin even in my blank samples spiked only with this compound. What could be the cause?
This observation typically points to two possibilities:
-
Contamination in the this compound Standard: The internal standard itself might contain a small amount of unlabeled Gabapentin as an impurity.[1] It is crucial to use high-purity (≥98% isotopic enrichment) deuterated standards.[2] Always request a certificate of analysis from your supplier.
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the this compound may be exchanging with protons from the sample matrix or solvents, especially under acidic or basic conditions.[2][4][8]
To confirm the cause, you can analyze a fresh solution of the this compound standard in a clean solvent. If the unlabeled Gabapentin peak is still present, it indicates an impurity in the standard.
Q4: Can the storage conditions of my samples or standards affect the stability of this compound?
Yes, storage conditions can impact the stability of Gabapentin and its deuterated internal standard. Gabapentin has been shown to be unstable in basic solutions.[9] While stable in acidic and neutral conditions under certain temperatures, precipitation can be a risk at lower temperatures (e.g., 5°C) for liquid preparations.[10][11] It is recommended to store stock solutions and samples under conditions validated for stability. For instance, one study showed that gabapentin samples are not stable for 24 hours at 4°C.[12]
Troubleshooting Guides
Guide 1: Investigating High Internal Standard Variability
This guide provides a step-by-step workflow to diagnose and resolve high variability in the this compound signal.
Caption: Troubleshooting workflow for high internal standard variability.
Guide 2: Addressing Chromatographic Issues
This guide outlines steps to take when observing poor peak shape or retention time shifts for this compound.
Caption: Troubleshooting guide for chromatographic issues with this compound.
Quantitative Data Summary
The following table summarizes typical performance metrics for LC-MS/MS methods quantifying Gabapentin. These values can serve as a benchmark for evaluating your own assay performance.
| Parameter | Typical Value | Reference |
| Intra-day Precision (%CV) | ≤ 8.4% | [13] |
| Inter-day Precision (%CV) | ≤ 7.9% | [13] |
| Accuracy | 85-115% of nominal value | [14] |
| Recovery | 85.4% - 92.4% | [13] |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL | [12][13][14] |
| Linearity (r²) | > 0.99 | [13] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a post-extraction spike experiment to assess the impact of the matrix on the ionization of Gabapentin and this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Gabapentin and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma, urine) using your established procedure. Spike Gabapentin and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike Gabapentin and this compound into the blank matrix before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Evaluate Differential Matrix Effects: Compare the matrix effect percentage for Gabapentin and this compound. A significant difference suggests that the internal standard is not adequately compensating for matrix-induced signal suppression or enhancement.
Protocol 2: Assessment of this compound Purity
This protocol helps determine if the this compound internal standard is contaminated with unlabeled Gabapentin.
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of Gabapentin.
-
Spike with Internal Standard: Add this compound to the blank sample at the same concentration used in your analytical method.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for unlabeled Gabapentin.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for Gabapentin.[1] A higher response indicates significant contamination of the IS.
Protocol 3: Sample Preparation for Gabapentin Analysis in Human Serum
This is an example of a protein precipitation method for sample preparation.[12]
-
Sample Aliquoting: Take 20 µL of human serum.
-
Protein Precipitation: Add a precipitating agent such as methanol containing the this compound internal standard.
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Stability of gabapentin in extemporaneously compounded oral suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Gabapentin Analysis with Gabapentin-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Gabapentin using Gabapentin-d10 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Gabapentin?
A1: Matrix effects are alterations in the ionization efficiency of an analyte, such as Gabapentin, caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] In the context of LC-MS/MS analysis, matrix components can interfere with the desolvation and ionization of Gabapentin in the ion source, leading to unreliable results.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Gabapentin. It is the ideal internal standard because it has nearly identical physicochemical properties to Gabapentin, meaning it co-elutes chromatographically and experiences similar matrix effects.[2] By adding a known amount of this compound to each sample, any signal suppression or enhancement affecting Gabapentin will also affect this compound to a similar extent. The ratio of the analyte signal to the internal standard signal is then used for quantification, which effectively cancels out the variability introduced by matrix effects, leading to more accurate and reliable results.[2]
Q3: What are the common sources of matrix effects in biological samples like plasma and urine?
A3: Common sources of matrix effects in biological samples include salts, phospholipids, proteins, and other endogenous compounds. In plasma and serum, phospholipids and proteins are major contributors.[2] In urine, high concentrations of salts and urea can cause significant ion suppression.[3] The presence of other drugs or their metabolites can also lead to matrix effects.[3]
Q4: How can I minimize matrix effects in my Gabapentin assay?
A4: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Implementing a robust sample preparation method is crucial. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering matrix components before LC-MS/MS analysis.[2][4]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate Gabapentin from co-eluting matrix components can significantly reduce interference.[3]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect on ionization.
-
Use of a Stable Isotope-Labeled Internal Standard: As discussed, using this compound is a highly effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[2][5]
Troubleshooting Guides
Issue: Poor Reproducibility of Gabapentin Quantification
-
Symptom: High variability in quality control (QC) sample results within and between analytical runs.
-
Possible Causes:
-
Inconsistent sample preparation leading to variable matrix effects.
-
Precipitation of the analyte or internal standard in the autosampler.
-
Instability of the LC-MS/MS system.
-
-
Recommended Solutions:
-
Standardize Sample Preparation: Ensure consistent timing, volumes, and mixing during the sample preparation process. Use of automated liquid handlers can improve precision.
-
Check for Solubility Issues: After sample preparation, visually inspect the extracts for any precipitates. If precipitation is observed, consider changing the reconstitution solvent to one with higher organic content.
-
System Suitability Tests: Perform regular system suitability tests to monitor the performance of the LC-MS/MS system, including peak area, retention time, and peak shape for both Gabapentin and this compound.
-
Issue: Ion Suppression or Enhancement Observed
-
Symptom: The signal intensity of Gabapentin and/or this compound is significantly lower or higher in the presence of the biological matrix compared to a neat solution. This can be assessed by post-extraction spike experiments.[2]
-
Possible Causes:
-
Co-elution of endogenous matrix components (e.g., phospholipids) with Gabapentin.
-
High concentrations of salts or other compounds in the sample.
-
Interference from other medications the patient may be taking.
-
-
Recommended Solutions:
-
Improve Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) to remove a wider range of interfering compounds.
-
Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to improve the separation of Gabapentin from interfering peaks.
-
Dilute the Sample: If the signal intensity is sufficient, diluting the sample with the initial mobile phase can reduce the concentration of matrix components.
-
Issue: Inconsistent this compound Signal
-
Symptom: The peak area of this compound varies significantly across different samples in the same batch.
-
Possible Causes:
-
Inaccurate pipetting of the internal standard solution.
-
Degradation of the this compound stock or working solution.
-
Variable recovery of the internal standard during sample extraction.
-
-
Recommended Solutions:
-
Verify Pipette Accuracy: Regularly calibrate and verify the accuracy of the pipettes used for adding the internal standard.
-
Check Internal Standard Stability: Prepare fresh stock and working solutions of this compound and compare the performance with the old solutions.
-
Evaluate Extraction Recovery: Perform experiments to determine the extraction recovery of this compound. If recovery is low or variable, the extraction protocol may need to be optimized.
-
Data Presentation
Table 1: Impact of Sample Preparation on Matrix Effect and Recovery of Gabapentin
| Sample Preparation Method | Extraction Solvent | Sample Volume | Matrix Effect (%) | Extraction Recovery (%) | Process Recovery (%) | Reference |
| Protein Precipitation | Acetonitrile | 200 µL | 164 (Enhancement) | 58 | 94 | [2] |
| Protein Precipitation | Methanol | 200 µL | 84 (Suppression) | 53 | - | [2] |
| Protein Precipitation | Methanol | 20 µL | 102 | 102 | 104 | [2] |
Table 2: Typical LC-MS/MS Parameters for Gabapentin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Gabapentin | 172.0 | 136.9 | [2] |
| Gabapentin | 172.1 | 154.1 | [4][6] |
| This compound | 182.0 | 147.2 | [2] |
Experimental Protocols
Protocol 1: Protein Precipitation Method [2]
-
To 20 µL of human serum in a microcentrifuge tube, add 1 mL of cold methanol containing the internal standard, this compound (e.g., at 100 ng/mL).
-
Vortex-mix the sample for 20 seconds.
-
Centrifuge the sample at 6000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Wash the pellet with another 1 mL of cold methanol, centrifuge, and decant the supernatant, combining it with the first supernatant.
-
Filter the combined supernatant using a 0.22 µm PVDF centrifugal filter by centrifuging at 12,000 x g for 4 minutes.
-
Inject the filtrate onto the LC-MS/MS system.
Visualizations
Caption: The mechanism of matrix effects in LC-MS/MS analysis.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Sample preparation and determination of gabapentin in venous and capillary blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Gabapentin-d10 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Gabapentin-d10.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Gabapentin and this compound?
A1: For positive electrospray ionization (ESI+), the commonly used precursor to product ion transitions (m/z) are:
It is recommended to optimize these transitions on your specific instrument.
Q2: What is a suitable starting collision energy for this compound?
A2: A typical starting collision energy for this compound is around 16 eV to 20 eV.[1][4] However, the optimal collision energy is instrument-dependent and should be determined empirically to achieve the most stable and intense fragment ion signal.[5][6][7][8]
Q3: Which type of liquid chromatography column is recommended for Gabapentin analysis?
A3: Reversed-phase columns, such as C8 or C18, are commonly used for the chromatographic separation of Gabapentin.[9][10] The choice between C8 and C18 will depend on the specific method requirements and the desired retention characteristics.
Q4: What mobile phases are typically used for the separation of Gabapentin and this compound?
A4: A common mobile phase composition consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid in water) and an organic component like acetonitrile or methanol.[9][11] A gradient elution is often employed to ensure good peak shape and separation from matrix components.[9]
Q5: What are the common sample preparation techniques for analyzing Gabapentin in biological matrices?
A5: The most common sample preparation techniques are protein precipitation and solid-phase extraction (SPE).[1][2][9][12][13] Protein precipitation with acetonitrile or methanol is a simple and rapid method suitable for many applications.[1][2][9] SPE can provide a cleaner extract, which may be necessary for lower detection limits or complex matrices.[13]
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting) for this compound
-
Possible Cause: Column overload due to high concentrations of Gabapentin in the sample.[14]
-
Solution:
-
Dilute the sample to bring the analyte concentration within the linear range of the detector and the loading capacity of the column.
-
Optimize the mobile phase composition. Ensure the pH of the aqueous mobile phase is appropriate for the analyte. Adding a small amount of formic acid can improve peak shape.[9]
-
Consider a column with a different stationary phase or a larger particle size.
-
Problem: Low Signal Intensity or Poor Sensitivity for this compound
-
Possible Cause: Suboptimal mass spectrometry parameters.
-
Solution:
-
Perform a tuning and calibration of the mass spectrometer.
-
Optimize the ESI source parameters, including spray voltage, gas flows (nebulizing and drying gas), and source temperature.[9]
-
Infuse a standard solution of this compound to optimize the precursor and product ion selection and the collision energy.[5]
-
Ensure the sample preparation method provides adequate recovery of the analyte.
-
Problem: Signal Suppression or Enhancement (Matrix Effects)
-
Possible Cause: Co-eluting endogenous components from the sample matrix are interfering with the ionization of this compound.
-
Solution:
-
Improve the sample cleanup process. If using protein precipitation, consider switching to a more rigorous method like SPE.[13]
-
Adjust the chromatographic conditions to separate this compound from the interfering matrix components. This can be achieved by modifying the gradient profile or changing the mobile phase composition.
-
Use a deuterated internal standard like this compound to compensate for matrix effects, as it will be similarly affected by suppression or enhancement.
-
Problem: Interference from Other Analytes (e.g., Amphetamine)
-
Possible Cause: High concentrations of Gabapentin can lead to in-source fragmentation or column overload, causing interference with co-eluting compounds like amphetamine.[15][16][17]
-
Solution:
-
Develop a chromatographic method that provides baseline separation between Gabapentin and the interfering compound.[13]
-
If chromatographic separation is not possible, consider using a different mass transition for the affected analyte that is not subject to interference.
-
For known high-concentration samples, dilution prior to analysis is an effective strategy.[14]
-
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters for Gabapentin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Typical Collision Energy (eV) |
| Gabapentin | 172.0 / 172.2 | 154.0, 137.0, 136.9, 95.0 | 12 - 16 |
| This compound | 182.0 / 182.2 | 147.2, 164.0, 147.1 | 16 - 20 |
Data compiled from multiple sources, optimization on the specific instrument is recommended.[1][2][3][4][10]
Table 2: Typical Liquid Chromatography Conditions
| Parameter | Description |
| Column | C8 or C18, e.g., 50 x 2.1 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Gradient | A linear gradient is typically used, starting with a low percentage of organic phase and ramping up. |
These are general conditions and should be optimized for the specific application.[1][9][10][11]
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
-
To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate the proteins.[9]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.[1]
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
-
Dilute 100 µL of urine sample with 900 µL of 0.1 M HCl.
-
Add the internal standard, this compound.
-
Condition an SPE column by sequentially passing through methanol followed by 0.1 M HCl.
-
Load the diluted sample onto the SPE column.
-
Wash the column with 0.1 M HCl followed by a methanol/water mixture.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for this compound analysis using LC-MS/MS.
References
- 1. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. wsp.wa.gov [wsp.wa.gov]
- 4. lcms.cz [lcms.cz]
- 5. Benefits of Collisional Cross Section Assisted Precursor Selection (caps-PASEF) for Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. HPLC Method for Analysis of Gabapentin Tablets | SIELC Technologies [sielc.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 15. Amphetamine-Gabapentin LC-MS/MS Analysis | Phenomenex [phenomenex.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Signal Suppression of Gabapentin-d10 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression issues encountered with Gabapentin-d10 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of an analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility.[1][3] Even though this compound is a deuterated internal standard intended to compensate for such effects, it can still be susceptible to suppression.[3][4]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for signal suppression?
A2: Ideally, a deuterated internal standard co-elutes with the non-labeled analyte and experiences the same degree of ion suppression, allowing for an accurate analyte/internal standard ratio.[3][5] However, issues can still arise. A slight chromatographic separation between Gabapentin and this compound can lead to "differential ion suppression," where each compound is affected differently by matrix components.[4][5] Additionally, very high concentrations of the internal standard itself can contribute to signal suppression.[6][7]
Q3: What are the common sources of ion suppression for this compound?
A3: Common sources of ion suppression in the analysis of this compound include:
-
Endogenous Matrix Components: Biological samples contain numerous compounds like salts, phospholipids, and proteins that can co-elute with this compound and interfere with its ionization.[8][9]
-
Co-administered Drugs: Other drugs or their metabolites present in the sample can co-elute and cause suppression. For instance, interference between gabapentin and amphetamine has been reported.[10][11]
-
High Analyte Concentration: High concentrations of gabapentin or other substances in the sample can lead to column overload and detector saturation, resulting in poor peak shape, retention time shifts, and signal suppression.[10][12]
-
Sample Preparation and Mobile Phase: Contaminants from collection tubes, plasticizers, and non-volatile mobile phase additives can also contribute to ion suppression.[8][9]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Ion Suppression
If you suspect ion suppression is affecting your this compound signal, follow these steps to diagnose and quantify the problem.
Step 1: Initial Assessment - Is Ion Suppression Occurring?
-
Symptom: You observe low and inconsistent signal intensity for this compound, poor reproducibility of results, or a non-linear calibration curve.
-
Action: Conduct a post-extraction spike experiment to quantify the matrix effect.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. Spike the analyte and this compound into the final extracted sample.
-
-
Analyze both sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Step 2: Identifying the Suppression Zone
-
Symptom: You've confirmed ion suppression but don't know where it occurs in your chromatogram.
-
Action: Perform a post-column infusion experiment.
Experimental Protocol: Post-Column Infusion (PCI)
-
Setup: Use a T-connector to introduce a constant flow of a this compound solution into the eluent stream from the LC column, just before it enters the mass spectrometer's ion source.[4][9]
-
Infusion: Infuse the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.[4]
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the this compound signal. A dip in the baseline indicates the retention time at which co-eluting matrix components are causing ion suppression.[4][9]
Guide 2: Mitigating Signal Suppression of this compound
Once ion suppression is confirmed, the following strategies can be employed to minimize its impact.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound signal suppression.
1. Optimize Sample Preparation
The goal is to remove interfering matrix components before the sample is injected into the LC-MS system.
-
Protein Precipitation (PPT): This is a common and simple method for samples like plasma or serum.[13][14] Acetonitrile is frequently used.[13][15] While fast, it may be less effective at removing all interfering substances.[3]
-
Liquid-Liquid Extraction (LLE): Can be effective at removing a different range of interferences compared to PPT.[3]
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte and removing a broader range of matrix components.[16][17] This can be a very effective solution for resolving persistent interference issues.[11][17]
Experimental Protocol: Basic Protein Precipitation
-
To a 200 µL aliquot of human plasma, add 50 µL of the internal standard solution (this compound).[13]
-
Add 500 µL of acetonitrile to precipitate the proteins.[13]
-
Vortex-mix the sample for approximately 15-30 seconds.[13][14]
-
Centrifuge the sample at a high speed (e.g., 13,000 rpm) for 5 minutes.[13]
-
Collect the supernatant for injection into the LC-MS/MS system.[13][16]
2. Optimize Chromatography
The objective is to chromatographically separate this compound from the co-eluting interferences identified in the post-column infusion experiment.
-
Modify the Gradient: Adjust the mobile phase gradient to change the elution profile of both this compound and the interfering components.[3]
-
Change the Column: Switching to a column with a different stationary phase (e.g., from C18 to a biphenyl column) can alter selectivity and resolve the co-elution.[11]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve separation and reduce suppression.[7]
3. Dilute the Sample
If the suppression is caused by a high concentration of matrix components, diluting the sample can be a simple and effective solution.[3][13] This reduces the overall amount of interfering substances introduced into the system.
4. Adjust Mass Spectrometer Source Parameters
While not a solution for removing interferences, optimizing the ion source parameters can sometimes help to minimize their effect. Experiment with:
-
Source Temperature: Adjusting the temperature can affect the efficiency of desolvation.
-
Gas Flows (Nebulizer, Heater): Optimizing gas flows can improve droplet formation and desolvation, potentially reducing the impact of matrix components.
Quantitative Data Summary
The following table summarizes typical parameters and results from validated LC-MS/MS methods for Gabapentin analysis, which can serve as a benchmark for your own experiments.
| Parameter | Value / Range | Source |
| Sample Type | Human Serum / Plasma | [13] |
| Sample Volume | 20 µL - 200 µL | [16][18] |
| Sample Preparation | Protein Precipitation with Acetonitrile or Methanol | [13][14][18] |
| LC Column | C8 or C18 | [13][19] |
| Mobile Phase | Ammonium formate buffer with acetonitrile or methanol | [13][19] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | |
| MRM Transition (Gabapentin) | m/z 172.0 → 154.0, 137.0, 136.9 | [18][19] |
| MRM Transition (this compound) | m/z 182.0 → 164.0, 147.2, 147.1 | [16][18] |
| Matrix Effect | Can be significant (>15% suppression/enhancement), but can be mitigated to ~1-2% with optimized sample prep (e.g., reducing serum volume). | [18] |
| Recovery | 53% - 104% (highly dependent on sample prep method) | [13][18] |
Signaling and Workflow Diagrams
LC-MS/MS Analytical Workflow
Caption: A typical experimental workflow for this compound analysis by LC-MS/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Analysis of gabapentin in equine plasma with measurement uncertainty estimation by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wsp.wa.gov [wsp.wa.gov]
- 17. Pervasive Gabapentin Interference in the LC-MS/MS Analysis of Amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sample preparation and determination of gabapentin in venous and capillary blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Isotopic Exchange in Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating issues related to isotopic exchange in deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a significant concern for deuterated standards?
A1: Isotopic exchange, often called hydrogen-deuterium (H/D) exchange or back-exchange, is a chemical process where a deuterium atom on a labeled standard is replaced by a hydrogen atom from its environment, such as from solvents or the sample matrix.[1] This is a critical issue in quantitative mass spectrometry because the internal standard (IS) is used to correct for variability during analysis.[2] If the deuterated IS loses its deuterium label, its mass changes, leading to two primary problems:
-
Underestimation of the Internal Standard: The signal for the deuterated IS decreases, causing an artificially high analyte-to-IS ratio.[3]
-
Overestimation of the Analyte: The back-exchanged IS can be detected as the unlabeled analyte, creating a "false positive" signal and leading to an overestimation of the analyte's true concentration.[3][4]
Q2: What are the primary factors that promote unwanted isotopic exchange?
A2: Several experimental factors can accelerate the rate of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH. It is generally slowest around pH 2.5–3 and increases significantly in neutral or basic conditions.[5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[3] Storing or processing samples at elevated temperatures can lead to significant deuterium loss.
-
Location of Deuterium Labels: The stability of the deuterium label is determined by its position in the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and prone to exchange.[5]
-
Solvent Composition: Protic solvents like water, methanol, and ethanol are sources of hydrogen and can facilitate back-exchange.[3] Prolonged exposure to these solvents increases the risk.
-
Sample Matrix: Components within biological matrices, such as plasma or urine, can contain water or enzymes that may catalyze the exchange process.[3]
Q3: Which functional groups are most susceptible to isotopic exchange?
A3: The lability of a deuterium label is highly dependent on the functional group to which it is attached or is adjacent. Hydrogens attached directly to heteroatoms are the most susceptible. The stability is also heavily influenced by pH.
Q4: How can I detect if my deuterated standard is undergoing exchange?
A4: Suspected isotopic exchange can be identified by observing one or more of the following:
-
A noticeable decrease in the internal standard's signal over time or between freshly prepared samples and those that have been incubated.[5]
-
An unexpected increase in the analyte's signal, especially in blank samples that were only spiked with the internal standard.[5]
-
The appearance of a chromatographic peak for the unlabeled analyte at the retention time of the internal standard.[5]
-
Poor reproducibility or inconsistency in the analyte/IS peak area ratio across an analytical run.
Q5: Is a ¹³C-labeled standard a better choice to avoid exchange issues?
A5: Yes. While often more expensive to synthesize, stable isotope-labeled standards using Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are not susceptible to the back-exchange issues that can affect deuterated standards.[5] They are considered a more robust and reliable choice when exchange is a significant concern.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may indicate isotopic exchange.
Problem 1: The peak area of my internal standard is decreasing or inconsistent across the batch.
-
Possible Cause: This could be due to the degradation of the standard or isotopic back-exchange. The longer the sample is exposed to unfavorable conditions (e.g., high temperature, neutral/basic pH, protic solvents), the greater the extent of exchange.[3][5]
-
Troubleshooting Steps:
-
Perform a Stability Evaluation: Use the method described in Protocol 1 to incubate the IS in your sample matrix and reconstitution solvent under your typical experimental conditions. Analyze samples at different time points (e.g., T=0, 2h, 4h, 24h) and monitor for a decrease in the IS signal and the appearance of the unlabeled analyte signal.[5][6]
-
Optimize pH: Ensure the pH of your sample and reconstitution solvent is acidic (ideally pH < 4), if compatible with your analyte's stability and chromatographic method.[5]
-
Control Temperature: Keep samples cold (e.g., 4°C) throughout the preparation process and in the autosampler to minimize the rate of exchange.[3]
-
Problem 2: I see a signal for my analyte in blank matrix samples spiked only with the deuterated IS.
-
Possible Cause: This is a strong indicator of back-exchange, where the deuterated IS has converted to the unlabeled analyte.[3] It could also indicate the presence of the unlabeled analyte as an impurity in the IS material.
-
Troubleshooting Steps:
-
Confirm IS Purity: Analyze a high-concentration solution of the deuterated IS in a non-protic solvent (e.g., acetonitrile) to check for the presence of the unlabeled analyte. If significant impurity is found, contact the manufacturer.
-
Analyze Incubation Samples: Examine the chromatograms from the stability experiment (Protocol 1). The growth of a peak in the analyte's mass channel at the IS retention time is direct evidence of in-process back-exchange.[5]
-
Modify Sample Preparation: Reduce exposure to water and other protic solvents. If possible, use aprotic solvents for extraction and reconstitution. Minimize the time samples spend in aqueous environments before injection.
-
Problem 3: My calibration curve is non-linear, particularly at the low or high end.
-
Possible Cause: While other factors can cause non-linearity, isotopic phenomena can be a contributor. At high concentrations, natural ¹³C isotopes of the analyte can interfere with the mass channel of a d1 or d2 IS.[3] At low concentrations, undetected back-exchange of the IS can artificially inflate the analyte signal, compromising the accuracy of your lowest calibration points.
-
Troubleshooting Steps:
-
Check for Isotopic Interference: Analyze a high-concentration standard of the unlabeled analyte and check for any signal in the mass transition of the deuterated IS. If interference is present, consider using an IS with a higher degree of deuteration (e.g., d5 or greater) to provide a larger mass shift.[3]
-
Re-evaluate Stability: Perform the stability assessment in Protocol 1, paying close attention to the lowest concentration samples to ensure that back-exchange is not disproportionately affecting the analyte/IS ratio at the LLOQ.
-
Consider a Different IS: If back-exchange is unavoidable and affecting linearity, switching to a ¹³C-labeled internal standard is the most reliable solution.[5]
-
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting suspected isotopic exchange.
Key Experimental Protocols
Protocol 1: Evaluating the Stability of a Deuterated Internal Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions by mimicking the sample handling process.[5]
Objective: To assess the stability of the deuterated IS by incubating it in the sample matrix and reconstitution solvent over a defined period.
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine) from at least six sources[2]
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol (e.g., protein precipitation, SPE). These samples represent the baseline and should be analyzed first.[5]
-
Prepare Incubated Matrix Samples: Spike the same concentration of the IS into the blank matrix. Incubate these samples under conditions that mimic your typical sample handling and storage (e.g., 4 hours at room temperature, 24 hours at 4°C).[5]
-
Prepare Incubated Solvent Samples: Spike the IS into your final sample reconstitution solvent and incubate under the same conditions as the matrix samples. This helps isolate the effect of the solvent from the matrix.[5]
-
Sample Processing: After the designated incubation period, process the incubated matrix samples using your established extraction method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the MRM transitions for both the deuterated IS and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease suggests instability or exchange.[5]
-
Examine the chromatograms of the incubated samples for any peak appearing in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is direct evidence of back-exchange.[5]
-
Experimental Workflow Diagram
References
Technical Support Center: Gabapentin-d10 in Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gabapentin-d10 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges encountered when using this compound as an internal standard?
Researchers using this compound may encounter several analytical issues common to deuterated internal standards. These include:
-
Isotopic Exchange: The deuterium atoms on this compound can be replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix), a phenomenon known as back-exchange.[1] This can alter the mass of the internal standard, leading to inaccurate quantification.
-
Chromatographic Shift: The deuterated internal standard (this compound) and the unlabeled analyte (Gabapentin) may have slightly different retention times.[2]
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the biological matrix.
-
Purity Issues: The this compound standard may contain traces of the unlabeled gabapentin, which can contribute to the analyte signal.
-
In-source Fragmentation and Interference: Gabapentin can undergo in-source fragmentation in the mass spectrometer, creating ions that are isobaric with other analytes, such as amphetamine, potentially leading to false-positive results.[3][4]
Q2: My this compound internal standard appears to be losing its deuterium label. What causes this and how can I prevent it?
Isotopic exchange, or the loss of deuterium labels, is often catalyzed by certain conditions. The stability of the deuterium label is highly dependent on its position within the molecule.
Causes of Isotopic Exchange:
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can promote the exchange of deuterium with protons from the solvent.[5][6]
-
Label Position: Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[7]
Troubleshooting and Prevention:
-
pH Control: Maintain a neutral pH for all solutions and mobile phases where possible.
-
Storage Conditions: Store this compound solutions in a stable, neutral buffer at low temperatures.
-
Solvent Selection: Use aprotic solvents for sample preparation and reconstitution when feasible.
-
Method Validation: During method development, assess the stability of this compound under the final assay conditions.
Q3: I am observing a chromatographic shift between Gabapentin and this compound. Why is this happening and how can I address it?
A slight difference in retention time between an analyte and its deuterated internal standard is a known phenomenon.
Causes of Chromatographic Shift:
-
Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to differences in interaction with the stationary phase of the chromatography column.
Troubleshooting and Mitigation:
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient, or column chemistry can help to minimize the retention time difference.
-
Integration Parameters: Ensure that the peak integration parameters are set appropriately to accurately quantify both the analyte and the internal standard, even with a slight shift.
-
Co-elution Verification: While perfect co-elution is ideal, the key is that the analyte and internal standard experience the same matrix effects. If the shift is minor and consistent, it may not impact the accuracy of the assay, provided they are both within the same region of matrix effect.
Q4: High concentrations of Gabapentin in urine samples are causing interference with other analytes, particularly amphetamine. How can I resolve this?
This is a documented interference where an in-source fragment of gabapentin is isomeric with protonated amphetamine, leading to false-positive results for amphetamine.[3][4][8]
Mitigation Strategies:
-
Chromatographic Separation: The most effective solution is to develop a chromatographic method that separates gabapentin from amphetamine. Modifying the LC gradient profile and column chemistry can achieve this.[9]
-
Sample Preparation: Implementing a more selective sample preparation technique, such as solid-phase extraction (SPE), can help to remove high concentrations of gabapentin before LC-MS/MS analysis.[8] A simple "dilute and shoot" method is more likely to suffer from this interference.[8]
-
Mass Spectrometry Parameters: Adjusting the ion source parameters (e.g., source and interface voltages) may help to minimize the in-source fragmentation of gabapentin.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Internal Standard Response
An inconsistent response from this compound across a batch of samples can significantly impact the accuracy and precision of the assay.
| Symptom | Potential Cause | Troubleshooting Steps |
| Randomly fluctuating IS area | Inconsistent sample preparation, LC system variability, or MS detector instability. | 1. Review Sample Preparation: Ensure consistent pipetting, extraction, and reconstitution steps. 2. Check LC System: Inspect for leaks, ensure proper pump performance, and check autosampler injection precision. 3. Evaluate MS Detector: Verify detector settings and performance. |
| Gradual decrease in IS area | Column degradation, source contamination, or degradation of the IS solution. | 1. Column Health: Check column pressure and performance. Consider replacing the column. 2. Clean MS Source: Perform routine source cleaning. 3. Prepare Fresh IS Solution: The internal standard solution may have degraded over time. |
| Abrupt changes in IS area | Clogged tubing, air bubbles in the system, or a major instrument malfunction. | 1. System Purge: Purge the LC system to remove any air bubbles. 2. Check for Clogs: Inspect tubing and connections for blockages. 3. Instrument Diagnostics: Run instrument performance checks. |
Guide 2: Assessing Contribution of Internal Standard to Analyte Signal
It is crucial to verify that the this compound internal standard does not significantly contribute to the signal of the unlabeled gabapentin.
| Parameter | Acceptance Criteria | Experimental Approach |
| IS Contribution to Analyte Signal | The response of the analyte in a blank sample spiked only with the internal standard should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).[10] | Prepare a blank matrix sample (with no analyte) and spike it with this compound at the concentration used in the assay. Analyze the sample and monitor the mass transition for unlabeled gabapentin. |
| Analyte Contribution to IS Signal | The response of the internal standard in a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without any internal standard should be less than 5% of the mean response of the internal standard in the calibration standards.[10] | Prepare a sample with the analyte at the ULOQ concentration without adding the this compound internal standard. Analyze the sample and monitor the mass transition for this compound. |
Experimental Protocols
Protocol 1: Sample Preparation for Gabapentin Analysis in Human Plasma (Protein Precipitation)
This protocol describes a common and rapid method for extracting gabapentin from human plasma.
-
Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Spiking with Internal Standard: Add 25 µL of this compound working solution (at a concentration to achieve the desired final concentration in the sample) to each plasma sample, except for the blank matrix samples. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Gabapentin Analysis
The following are typical starting parameters for an LC-MS/MS method for gabapentin. Optimization will be required for specific instrumentation and applications.
| Parameter | Typical Condition |
| LC Column | C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute gabapentin, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Gabapentin: m/z 172.1 → 154.1 this compound: m/z 182.2 → 164.2 |
| Collision Energy | Optimize for the specific instrument, typically in the range of 10-20 eV. |
Visualizations
Caption: A typical experimental workflow for a bioanalytical assay.
Caption: A logical workflow for troubleshooting inconsistent internal standard responses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of an Amphetamine Interference from Gabapentin in an LC-HRMS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 10. researchgate.net [researchgate.net]
How to avoid detector saturation with high concentration Gabapentin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding detector saturation and other common issues encountered during the analysis of high-concentration Gabapentin samples.
Frequently Asked Questions (FAQs)
Q1: Why is my detector getting saturated when I analyze high-concentration Gabapentin samples?
A1: Detector saturation with high-concentration Gabapentin samples is a common issue stemming from several factors:
-
High Dosage: Gabapentin is often administered in high doses, leading to high concentrations in pharmaceutical formulations and biological matrices like urine.[1]
-
Lack of a Strong Chromophore: Gabapentin's chemical structure lacks a significant chromophore, which makes it a weak absorber of UV light.[2][3][4] To achieve a detectable signal, analysts may need to inject a more concentrated sample, increasing the risk of saturating the detector with the main peak.
-
Analyte Properties: In liquid chromatography-mass spectrometry (LC-MS/MS), high concentrations of Gabapentin can lead to detector saturation when the intensity of the ions exceeds the upper limit of the detection system.[1] This can result in distorted, flat-topped peaks.[1]
Q2: What are the consequences of detector saturation?
A2: Detector saturation can lead to several analytical problems, including:
-
Inaccurate Quantification: When the detector is saturated, the signal response is no longer proportional to the analyte concentration, leading to inaccurate and unreliable quantitative results.[1]
-
Distorted Peak Shapes: Saturated peaks often appear as flat-topped or "shark-fin" peaks, which can interfere with the integration and quantification of adjacent peaks.[1]
-
Column Overload: High concentrations of Gabapentin can also overload the analytical column, resulting in poor peak shape, retention time shifts, and potential interference with other analytes.[1][5]
-
Interference with Co-eluting Compounds: The broad, distorted peak from a saturated analyte can mask or interfere with the detection and quantification of other compounds that elute nearby.[1]
Q3: What are the typical analytical techniques used for Gabapentin quantification?
A3: Several analytical techniques are employed for the quantification of Gabapentin. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Common methods include:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a common technique, but it can be challenging due to Gabapentin's poor UV absorbance.[2][3][4][6] Derivatization is often required to introduce a chromophore for sensitive detection.[2][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that is often preferred for analyzing Gabapentin in biological matrices.[1][8][9] It generally does not require derivatization.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to make Gabapentin volatile enough for gas chromatography.[10][11][12]
-
Charged Aerosol Detection (CAD): This detector can be used with HPLC and is a good alternative for compounds like Gabapentin that lack a chromophore, as it provides a more uniform response.[3][4][13]
Troubleshooting Guides
Issue: Detector Saturation in HPLC-UV Analysis
Symptoms:
-
Flat-topped peaks for Gabapentin.
-
Non-linear calibration curve at high concentrations.
-
Inaccurate and imprecise quantitative results.
Possible Causes:
-
The concentration of the injected sample is too high.
-
The detector's linear dynamic range has been exceeded.
Solutions:
| Solution | Detailed Steps |
| Sample Dilution | 1. Prepare a dilution series of your high-concentration sample using the mobile phase or a suitable diluent. 2. Start with a 1:10 dilution and adjust as necessary to bring the peak height within the linear range of the detector. 3. Ensure the diluent is compatible with your mobile phase to avoid peak distortion. |
| Reduce Injection Volume | 1. Decrease the volume of the sample injected onto the column. 2. If you are injecting 10 µL, try reducing it to 5 µL or 2 µL. 3. This will reduce the mass of analyte reaching the detector. |
| Adjust Wavelength | 1. While Gabapentin's UV absorbance is weak, analyzing at a lower wavelength (e.g., 210-215 nm) can sometimes provide a detectable signal.[14][15] However, be aware that this can also increase background noise. 2. If using a derivatizing agent, ensure you are monitoring at the wavelength of maximum absorbance for the derivative.[2] |
| Use a Different Detector | 1. If available, switch to a detector that is better suited for non-chromophoric compounds, such as a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector.[3][4][16] |
Issue: Peak Tailing and Broadening in LC-MS/MS Analysis
Symptoms:
-
Asymmetrical peak shapes.
-
Poor peak resolution.
-
Shifting retention times.
Possible Causes:
-
Column overload due to high sample concentration.[1]
-
Secondary interactions between Gabapentin and the stationary phase.
-
Inappropriate mobile phase composition.
Solutions:
| Solution | Detailed Steps |
| Optimize Sample Concentration | 1. Dilute the sample to a concentration that is within the loading capacity of your analytical column. |
| Modify Mobile Phase | 1. Adjust the pH of the mobile phase. Gabapentin is a zwitterionic compound, and its retention can be sensitive to pH.[6] 2. Alter the organic modifier concentration or type (e.g., switch from acetonitrile to methanol) to improve peak shape. |
| Change Column Chemistry | 1. Consider using a different column stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for polar compounds like Gabapentin.[10] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-UV Analysis of High Concentration Gabapentin in Bulk Drug
This protocol outlines a general procedure for preparing a bulk Gabapentin sample for HPLC-UV analysis, incorporating a dilution step to avoid detector saturation.
-
Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of Gabapentin reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.[14]
-
From this stock solution, prepare a series of working standards by serial dilution with the mobile phase to cover a linear range (e.g., 10-60 µg/mL).[14][17]
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 100 mg of the Gabapentin bulk drug sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain an initial sample solution of 1 mg/mL.
-
Perform a 1:20 dilution by transferring 5 mL of the initial sample solution into a 100 mL volumetric flask and diluting to volume with the mobile phase. This results in a theoretical concentration of 50 µg/mL, which should be within the linear range of most HPLC-UV methods.
-
-
Chromatographic Conditions (Example):
Protocol 2: Derivatization of Gabapentin for Enhanced UV Detection
This protocol describes a pre-column derivatization procedure using 1-fluoro-2,4-dinitrobenzene (FDNB) to improve the UV detectability of Gabapentin.
-
Reagent Preparation:
-
Prepare a solution of FDNB in acetonitrile.
-
Prepare a borate buffer solution.
-
-
Derivatization Procedure:
-
To an aliquot of the sample or standard solution, add the borate buffer and the FDNB solution.
-
Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a set time to allow the reaction to complete.
-
After incubation, cool the mixture and neutralize it with an appropriate acid.
-
The derivatized sample is then ready for injection into the HPLC system.
Note: The specific concentrations, volumes, incubation time, and temperature should be optimized for your specific application.
-
Quantitative Data Summary
Table 1: Reported Linearity Ranges for Gabapentin Analysis by HPLC-UV
| Concentration Range | Sample Matrix | Derivatization | Wavelength (nm) | Reference |
| 10-60 µg/mL | Bulk and Pharmaceutical Formulations | None | 211 | [14][17] |
| 940-1060 µg/mL | Pure Form | Reaction with KI and KIO₃ | 275 | [6] |
| 0.2-14 µg/mL | Human Plasma | FDNB | Not Specified | [7] |
| 2-120 µg/mL | Human Urine | FDNB | Not Specified | [7] |
Table 2: Reported Linearity Ranges for Gabapentin Analysis by LC-MS/MS
| Concentration Range | Sample Matrix | Internal Standard | Reference |
| 50-5000 ng/mL | Human Plasma | Metformin | [8] |
| 50-5000 ng/mL | Cat Plasma | Pregabalin | [18] |
| 100-10,000 ng/mL | Human Serum | Gabapentin-D10 | [19] |
| 0.27-21.35 µg/mL | Human Plasma | ²H₄-gabapentin | [20] |
Visualizations
Caption: Workflow for analyzing high-concentration Gabapentin.
References
- 1. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 2. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Amphetamine-Gabapentin LC-MS/MS Analysis | Phenomenex [phenomenex.com]
- 6. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Simple and rapid HPLC-UV methods for gabapentin quantification in human plasma and urine: applicability in pharmacokinetics and drug monitoring | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. kb.osu.edu [kb.osu.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. thomastobin.com [thomastobin.com]
- 13. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 14. ajrconline.org [ajrconline.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 17. tsijournals.com [tsijournals.com]
- 18. mdpi.com [mdpi.com]
- 19. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and Saturable Absorption of Gabapentin in Nursing Home Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gabapentin LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in Gabapentin LC-MS/MS analysis.
Troubleshooting Guides
This section addresses specific issues related to Gabapentin carryover in a question-and-answer format.
Issue 1: Persistent Gabapentin Peak in Blank Injections
Q: I am observing a significant Gabapentin peak in my blank injections immediately following a high-concentration sample. What are the initial steps to diagnose and resolve this carryover?
A: This is a classic case of sample carryover. The primary suspects are the autosampler, the LC column, or both. A systematic approach is crucial to pinpoint the source.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing the source of carryover.
Recommended Actions:
-
Isolate the Autosampler: Replace the analytical column with a union and inject a blank solvent. If the carryover peak is still present, the autosampler is the primary source of contamination.[1][2]
-
Inspect and Clean Autosampler Components:
-
Needle and Seat: Clean the exterior of the injection needle and the needle seat. If cleaning is ineffective, replace them.
-
Rotor Seal: Worn or dirty rotor seals in the injection valve are a common cause of carryover.[1] Clean or replace the rotor seal.
-
Wash Solvents: Ensure your wash solvents are effective. A "magic mix" of 40% acetonitrile, 40% isopropanol, and 20% acetone can be very effective for cleaning.[1] Also, ensure the wash solvent volume is sufficient.
-
-
Address Column Carryover: If the carryover disappears when the column is bypassed, the column is retaining Gabapentin.
-
Increase Wash Time: Extend the column wash step at the end of your gradient to ensure all Gabapentin is eluted before the next injection.
-
Stronger Eluents: Incorporate a stronger organic solvent, like isopropanol, into your mobile phase B or as a separate column wash step to more effectively remove retained Gabapentin.[3]
-
Issue 2: Poor Peak Shape and Shifting Retention Times at High Gabapentin Concentrations
Q: When analyzing samples with very high concentrations of Gabapentin, I notice peak fronting or tailing, and the retention time is not stable. What causes this and how can I fix it?
A: These symptoms strongly suggest column overload and potential detector saturation.[3] Gabapentin is often prescribed in high doses, leading to high concentrations in patient samples, which can exceed the capacity of the analytical column and detector.[3]
Troubleshooting and Solutions:
-
Reduce Injection Volume: This is the simplest way to mitigate chromatographic overload.[3]
-
Dilute Samples: While adding a step, diluting high-concentration samples can bring the Gabapentin concentration within the linear range of the assay and prevent overload.
-
Switch to a Larger Column: A column with a larger internal diameter (e.g., 4.6 mm) or a longer length (e.g., 100 mm) can handle higher sample loads before overloading.[3]
-
De-optimize MRM Transition: To prevent detector saturation, you can intentionally use a less intense product ion for quantification of high-concentration samples.[3] This reduces the signal intensity to a level the detector can accurately measure.
FAQs: Minimizing Gabapentin Carryover
Q1: What are the most common sources of Gabapentin carryover in an LC-MS/MS system?
A1: The most common sources are the autosampler (injection valve rotor seal, needle, and transfer lines), the analytical column, and any inline filters or guard columns.[1][4] Gabapentin's polar nature and potential for ionic interactions can cause it to adhere to surfaces within the flow path.
Q2: How can I choose an appropriate wash solvent to minimize Gabapentin carryover?
A2: An effective wash solvent should be a strong solvent for Gabapentin and different from the mobile phase to provide a robust cleaning effect. A common strategy is to use a multi-component wash solution. For example, a wash solution containing a mixture of water, acetonitrile, methanol, and isopropanol (e.g., 25:25:25:25 v/v/v/v) can be very effective.[2] Adding a small amount of acid (like formic acid) or base, depending on the system's compatibility, can also help by modifying the ionization state of Gabapentin and reducing its interaction with system components.
Q3: Can my mobile phase composition contribute to carryover?
A3: Yes. If the mobile phase is not strong enough to elute Gabapentin completely from the column during the gradient, it can lead to carryover in subsequent injections. Changing the mobile phase additive from formic acid to ammonium formate has been shown to alter the elution order and can help mitigate issues, especially when co-eluting with other compounds.[3] Additionally, incorporating a stronger solvent like isopropanol into the organic mobile phase can improve the elution of highly retained compounds.[3][5]
Q4: How do I differentiate between carryover and system contamination?
A4: A simple diagnostic test can help differentiate between these two issues. Inject a series of blanks.
-
Carryover: The peak intensity will be highest in the first blank after a high standard and will decrease with each subsequent blank injection.[1]
-
Contamination: A consistent peak will be observed in all blank injections, and its intensity may even increase if the contamination source is in the mobile phase and the equilibration time is extended.[1]
Caption: Differentiating between carryover and contamination.
Q5: Are there specific LC columns that are less prone to Gabapentin carryover?
A5: While carryover is highly dependent on the overall method, columns with stationary phases that have a moderate hydrophobicity, such as C8 or Phenyl, can be a good choice for separating Gabapentin and its impurities.[6] However, proper column flushing and regeneration protocols are more critical than the specific column chemistry in preventing carryover.[7]
Quantitative Data Summary
The following tables summarize quantitative data and key parameters from various published methods for Gabapentin analysis, highlighting aspects relevant to minimizing carryover.
Table 1: LC-MS/MS Method Parameters for Gabapentin Analysis
| Parameter | Method 1[8] | Method 2[9] | Method 3[10] |
| Column | C8 | C18 (Agilent Eclipse Plus) | Biphenyl |
| Dimensions | - | 50 x 2.1 mm, 1.8 µm | 50 x 2.1 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | 0.1% Formic Acid in Water | 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile | Methanol | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 mL/min | 0.2 mL/min | 0.4 mL/min |
| Injection Volume | 5 µL | 1.0 µL | 5 µL |
| Sample Prep | Protein Precipitation (Acetonitrile) | Protein Precipitation (Methanol) | Protein Precipitation (Methanol) |
Table 2: Strategies for Carryover Reduction and Their Impact
| Strategy | Description | Expected Outcome | Reference |
| Modify Wash Solvent | Use a "Magic Mix" (ACN:IPA:Acetone) in the autosampler wash. | More effective removal of residual Gabapentin from the needle and injection port. | [1] |
| Decrease Injection Volume | Reduce the amount of analyte introduced onto the column. | Prevents column overload and reduces the amount of analyte to be washed out. | [3] |
| Change Mobile Phase Additive | Switch from formic acid to ammonium formate. | Can alter elution characteristics and improve peak shape. | [3] |
| Use a Longer Column | Increase column length (e.g., from 50 mm to 100 mm). | Provides more chromatographic space and can improve resolution from interferences. | [3] |
| Add Isopropanol to Mobile Phase | Include IPA in the organic mobile phase. | Increases solvent strength for more effective elution of retained compounds. | [3][5] |
Experimental Protocols
Protocol 1: Systematic Identification of Carryover Source
This protocol outlines a systematic approach to determine whether the autosampler or the column is the primary source of carryover.
-
Initial State: After observing carryover in a blank injection following a high standard, proceed with the following steps.
-
Bypass the Column: Disconnect the analytical column from the injection valve and the mass spectrometer. Connect the injector directly to the MS using a zero-dead-volume union.
-
Inject Blank: Inject a blank solvent (typically the initial mobile phase composition).
-
Analyze Result:
-
Carryover Peak Present: The autosampler (needle, rotor seal, stator, or tubing) is the source of the carryover. Proceed to Protocol 2.
-
No Carryover Peak: The column is the source of the carryover. Proceed to Protocol 3.
-
-
Re-install Column: Reconnect the analytical column to the system.
Protocol 2: Autosampler Decontamination
-
Prepare Strong Wash Solvents: Prepare a series of wash solvents. A recommended sequence is:
-
Wash A: 5% Formic Acid in Water
-
Wash B: Water
-
Wash C: Isopropanol
-
Wash D: "Magic Mix" (40% ACN, 40% IPA, 20% Acetone)[1]
-
-
Flush the System: Sequentially flush the injection needle, loop, and associated tubing with each of the prepared wash solvents.
-
Replace Wearable Parts: If carryover persists, replace the rotor seal and needle seat as they can develop scratches or wear that trap analytes.[1][2]
-
Re-test: After cleaning/replacement, inject a high standard followed by a blank to confirm the elimination of carryover.
Protocol 3: Column Decontamination and Optimization
-
Initial Column Wash: Flush the column with a high percentage of organic solvent (e.g., 95% Acetonitrile or Methanol) for an extended period (e.g., 20-30 column volumes).
-
Strong Solvent Wash: If carryover persists, flush the column with a stronger solvent like isopropanol. A gradient from your mobile phase B to 100% isopropanol can be effective.
-
Method Modification:
-
Incorporate a dedicated, high-organic wash step at the end of each injection's gradient.
-
Consider adding a small percentage of isopropanol (e.g., 10%) to your organic mobile phase to increase its elution strength.[3]
-
-
Re-test: Inject a high standard followed by a blank to verify the effectiveness of the new wash protocol.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabapentin Drug Product Analysis by LCMS - AppNote [mtc-usa.com]
- 6. brjac.com.br [brjac.com.br]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Gabapentin-d10 stability issues in processed samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of Gabapentin-d10 encountered in processed samples. This resource is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is intramolecular cyclization, also known as lactamization. This process involves a condensation reaction between the amine and carboxylic acid functional groups of the molecule, leading to the formation of this compound-lactam and the elimination of a water molecule.[1][2] This reaction is influenced by factors such as heat, humidity, and pH.[1]
Q2: What are the common causes of this compound instability in processed samples?
Several factors can contribute to the instability of this compound in processed samples:
-
pH: The rate of degradation is minimized at a pH of approximately 6.0.[3]
-
Temperature: Elevated temperatures can accelerate the lactamization process.[1][2]
-
Sample Matrix: The composition of the biological matrix can influence stability.
-
Sample Preparation Technique: The choice of extraction solvent (e.g., methanol vs. acetonitrile) can impact recovery and matrix effects.[4]
-
Storage Conditions: Improper storage of processed samples (e.g., prolonged storage at room temperature) can lead to degradation.
Q3: How do high concentrations of gabapentin in a sample affect this compound?
High concentrations of gabapentin can lead to analytical challenges that may indirectly affect the quantification of this compound. These issues include:
-
Column Overload: This can cause distorted and asymmetric peaks for both gabapentin and the this compound internal standard.[5]
-
Retention Time Shifts: Overloading the analytical column can cause shifts in retention times.[5][6][7]
-
Ion Suppression: In LC-MS/MS analysis, high concentrations of co-eluting compounds can suppress the ionization of the analyte and internal standard, leading to inaccurate quantification.[8]
-
In-source Fragmentation: High concentrations of gabapentin can lead to in-source fragmentation, potentially creating interfering ions at the mass-to-charge ratio of the internal standard.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Peak Area
| Potential Cause | Troubleshooting Step |
| Degradation due to pH | Ensure the pH of the reconstituted sample is around 6.0 for optimal stability.[3] |
| Temperature-related Degradation | Keep samples on ice or in a cooled autosampler to minimize thermal degradation. |
| Poor Extraction Recovery | Optimize the protein precipitation solvent. Methanol and acetonitrile can yield different recoveries.[4] |
| Ion Suppression | - Dilute the sample to reduce matrix effects.- Optimize chromatographic conditions to separate this compound from interfering matrix components.[8] |
| Incomplete Reconstitution | Ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing or sonicating. |
Issue 2: Unexpected Peaks Co-eluting with this compound
| Potential Cause | Troubleshooting Step |
| Formation of this compound-lactam | Confirm the identity of the peak by comparing its mass spectrum to the expected fragmentation pattern of the lactam. |
| Matrix Interference | - Review the sample preparation method for potential sources of contamination.- Use a more selective extraction method like solid-phase extraction (SPE). |
| In-source Fragmentation of Gabapentin | - Optimize MS source conditions to minimize fragmentation.- Improve chromatographic separation between gabapentin and this compound.[6][7] |
Data and Protocols
Summary of Gabapentin Stability Data
The following table summarizes stability data for gabapentin under various conditions, which can be extrapolated to inform the handling of this compound.
| Condition | Analyte | Concentration(s) | Duration | Recovery (%) | Source |
| Stored at 4°C | Gabapentin | 200, 600, 2000 ng/mL | 4 hours | 85.1, 98.5, 99.1 | [4] |
| Stored at 4°C | Gabapentin | Calibration Standards | 24 hours | 81 ± 2.8 | [4] |
| Freeze-Thaw (-20°C) | Gabapentin | 300, 1000, 3000 ng/mL | 3 cycles | Average of 95 for the first cycle | [4] |
| Extracted Sample Stability (Ambient) | Gabapentin | Calibrators | 1, 3, and 6 days | Percentage difference calculated from Day 0 | [9] |
Representative Experimental Protocol: LC-MS/MS Analysis of Gabapentin using this compound
This protocol provides a general methodology for the analysis of gabapentin in human serum using this compound as an internal standard.
-
Sample Preparation (Protein Precipitation)
-
To 20 µL of human serum, add an appropriate amount of this compound internal standard solution.
-
Add methanol for protein precipitation.[4]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.[4]
-
-
LC-MS/MS Conditions
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 or C8 analytical column is commonly used.[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: Degradation pathway of this compound to its lactam form.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Gabapentin Utilizing Gabapentin-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of gabapentin in biological matrices, with a focus on the widely used internal standard, gabapentin-d10. The information presented is based on a review of published research and aims to assist in the selection and development of robust and reliable bioanalytical assays.
Introduction to Gabapentin Bioanalysis
Gabapentin is an antiepileptic drug that is also prescribed for neuropathic pain.[1] Accurate measurement of its concentration in biological fluids like plasma and serum is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3] Due to its chemical properties, gabapentin analysis often requires sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.[4] The use of a stable isotope-labeled internal standard, such as this compound, is a common strategy to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[5][6]
Comparative Analysis of Bioanalytical Methods
The selection of an appropriate bioanalytical method depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a comparison of different validated methods for gabapentin analysis, highlighting the use of this compound and other internal standards.
Table 1: Comparison of LC-MS/MS Methods for Gabapentin Quantification
| Parameter | Method 1: this compound IS | Method 2: Pregabalin IS | Method 3: Baclofen IS | Method 4: Metformin IS |
| Internal Standard (IS) | This compound | Pregabalin | Baclofen | Metformin |
| Analytical Technique | LC-MS/MS | UPLC-MS/MS | LC-MS/MS | LC-MS/MS |
| Sample Matrix | Human Serum, Whole Blood, Urine | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation (Methanol)[5] | Protein Precipitation (Methanol)[2] | Protein Precipitation | Protein Precipitation (Acetonitrile)[7] |
| Linearity Range | 10 - 10,000 ng/mL (Serum)[5] | 50 - 10,000 ng/mL[2] | 412.20 - 10,037.01 ng/mL[8] | 50 - 5,000 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (Serum)[5] | 40.52 ng/mL[2] | 412.20 ng/mL[8] | 50 ng/mL[7] |
| Intra-day Precision (%RSD) | ≤5.20%[5] | 1.29% - 5.52%[2] | Not Reported | < 8.4%[7] |
| Inter-day Precision (%RSD) | ≤4.88%[5] | 1.14% - 5.16%[2] | Not Reported | < 8.4%[7] |
| Accuracy (% Recovery) | ≤6% error[5] | 90.96% - 103.23%[2] | Not Reported | Within 10.2%[7] |
| Recovery | 104% ± 2.55%[5] | Not Reported | Not Reported | Not Reported |
Note: The performance characteristics of each method are highly dependent on the specific experimental conditions and instrumentation used.
Experimental Protocols
Detailed methodologies are essential for replicating and validating bioanalytical assays. The following sections outline a typical experimental workflow for the bioanalytical method validation of gabapentin using this compound.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and commonly used method for extracting gabapentin from biological matrices.[2][5][7]
-
Objective: To remove proteins that can interfere with the analysis and damage the analytical column.
-
Procedure:
-
Aliquot 20 µL of human serum into a microcentrifuge tube.[5]
-
Add 1 mL of cold methanol containing the internal standard, this compound (e.g., at a concentration of 100 ng/mL).[5]
-
Vortex the mixture for 20 seconds to precipitate the proteins.[5]
-
Centrifuge the sample at 6000 rpm for 10 minutes at 4°C.[5]
-
Collect the supernatant for analysis.[5]
-
2. Chromatographic and Mass Spectrometric Conditions
The separation and detection of gabapentin and this compound are typically achieved using LC-MS/MS.
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization: Positive ion electrospray ionization (ESI) is typically used.[5]
-
Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both gabapentin and this compound. For example, a transition for gabapentin could be m/z 172.1 → 154.1.[2]
-
Method Validation Parameters
According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), a bioanalytical method must be validated to ensure its reliability.[9] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the analytical response is directly proportional to the concentration of the analyte. A correlation coefficient (r²) greater than 0.99 is generally required.[2]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[5]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[5]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical comparison between methods, the following diagrams are provided.
Caption: Experimental workflow for gabapentin bioanalysis.
Caption: Logical comparison of internal standards.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the quantification of gabapentin in various biological matrices. Its stable isotope-labeled nature ensures it closely mimics the behavior of the analyte during sample processing and analysis, leading to high accuracy and precision. While alternative internal standards can also yield acceptable results, this compound is often preferred for definitive pharmacokinetic and bioequivalence studies where minimizing analytical variability is paramount. The choice of the most suitable method will ultimately depend on the specific requirements of the study and the resources available.
References
- 1. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gabapentin quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wsp.wa.gov [wsp.wa.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. FDA issues final guidance on bioanalytical method validation [gabionline.net]
Navigating Bioanalytical Method Validation: A Comparative Guide to FDA and EMA Guidelines for Internal Standards
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory submission success. A critical component of this validation is the appropriate selection and validation of an internal standard (IS). This guide provides an objective comparison of the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for internal standard validation, supported by experimental data and detailed protocols to ensure the integrity and reliability of bioanalytical results.
An internal standard is a compound of known concentration added to every sample, including calibrators and quality controls (QCs), to account for variability during sample processing and analysis. The ideal IS mimics the physicochemical properties of the analyte, thereby compensating for fluctuations in extraction efficiency, injection volume, and instrument response. Both the FDA and EMA emphasize the importance of a well-characterized and consistently performing internal standard.
Key Regulatory Perspectives: FDA vs. EMA
While largely harmonized, the FDA and EMA guidelines present some nuanced differences in their recommendations for internal standard validation. Understanding these distinctions is crucial for developing a globally compliant validation strategy.
| Validation Parameter | FDA Guideline (ICH M10) | EMA Guideline | Key Differences |
| Internal Standard Type | Stable isotope-labeled (SIL) IS is highly recommended. Structural analogs are acceptable if a SIL IS is not available and its use is scientifically justified. | Similar to FDA, with a strong preference for SIL IS. | Both agencies strongly prefer SIL IS due to their similar behavior to the analyte. The burden of justification for using a structural analog is high for both. |
| Internal Standard Concentration | Should be consistent across all samples and optimized to produce a response that is sufficient for precise measurement without interfering with the analyte. | The concentration of the IS should be optimized and consistent. | General agreement on the need for consistency and optimization. |
| Selectivity | The IS should be evaluated for interference from endogenous matrix components. The response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample. | Selectivity of the method should be assessed for the IS. The response of interfering components should not affect the precision and accuracy of the method. | Both require assessment of interference, with the FDA providing a more explicit acceptance criterion. |
| Matrix Effect | The effect of the matrix on the ionization of the analyte and IS should be investigated. The IS-normalized matrix factor should be calculated, and the coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%. | Matrix effects for the analyte and IS should be assessed. The IS should compensate for the variability in the matrix effect. The CV of the IS-normalized matrix factor should be ≤ 15%. | Both agencies have harmonized on the assessment of matrix effect using the IS-normalized matrix factor with a 15% CV limit. |
| Stability | The stability of the IS in stock and working solutions and in the biological matrix under various storage and handling conditions (bench-top, freeze-thaw, long-term) must be established. | Similar to FDA, requiring comprehensive stability evaluation of the IS. | No significant difference in the requirements for IS stability. |
| Internal Standard Response Variability | A specific guidance document addresses IS response variability, recommending investigation when IS response in study samples deviates significantly from that in calibrators and QCs. | Less explicit guidance on monitoring IS response variability, but the expectation is that significant variability would be investigated as part of overall method performance. | The FDA provides more detailed guidance on monitoring and addressing IS response variability. |
Comparative Performance of Internal Standards: Experimental Data
The choice between a Stable Isotope-Labeled Internal Standard (SIL IS) and a Structural Analog IS can significantly impact method performance. The following tables summarize hypothetical experimental data illustrating the comparative performance in key validation experiments.
Table 1: Matrix Effect Assessment
| Matrix Lot | Analyte Peak Area | SIL IS Peak Area | Analyte/SIL IS Ratio | Structural Analog IS Peak Area | Analyte/Structural Analog IS Ratio |
| 1 | 98,500 | 49,200 | 2.00 | 75,100 | 1.31 |
| 2 | 95,200 | 47,500 | 2.00 | 70,800 | 1.34 |
| 3 | 101,300 | 50,800 | 1.99 | 78,900 | 1.28 |
| 4 | 96,800 | 48,300 | 2.01 | 72,400 | 1.34 |
| 5 | 103,100 | 51,600 | 2.00 | 80,500 | 1.28 |
| 6 | 99,900 | 50,000 | 2.00 | 76,700 | 1.30 |
| Mean | 99,133 | 49,567 | 2.00 | 75,733 | 1.31 |
| %CV | 3.1% | 3.2% | 0.4% | 4.9% | 2.1% |
Table 2: Extraction Recovery
| QC Level | Analyte Recovery (%) | SIL IS Recovery (%) | Structural Analog IS Recovery (%) |
| Low | 85.2 | 84.9 | 75.6 |
| Medium | 86.1 | 85.8 | 76.2 |
| High | 84.7 | 85.1 | 74.9 |
| Mean | 85.3 | 85.3 | 75.6 |
| %CV | 0.8% | 0.5% | 0.9% |
Table 3: Long-Term Stability in Matrix (-80°C)
| Timepoint | Analyte Stability (% of Nominal) | SIL IS Stability (% of Initial Response) | Structural Analog IS Stability (% of Initial Response) |
| 0 days | 100.0 | 100.0 | 100.0 |
| 30 days | 98.5 | 99.1 | 95.2 |
| 90 days | 97.2 | 98.5 | 91.8 |
| 180 days | 95.8 | 97.9 | 88.5 |
Detailed Experimental Protocols
To ensure robust validation, the following detailed protocols for key experiments are recommended.
Matrix Effect Assessment
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS at low and high concentrations into the reconstitution solvent.
-
Set B (Post-extraction Spike): Extract the blank matrix from each of the six lots. Spike the analyte and IS at the same low and high concentrations into the extracted matrix.
-
-
Analyze the samples and record the peak areas of the analyte and IS.
-
Calculate the Matrix Factor (MF) for the analyte and IS for each lot:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor for each lot:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Calculate the mean and %CV of the IS-Normalized MF across the six lots. The %CV should be ≤ 15%.
Recovery Assessment
Objective: To determine the extraction efficiency of the analyte and the internal standard from the biological matrix.
Protocol:
-
Prepare three sets of QC samples at low, medium, and high concentrations.
-
Set 1 (Extracted Samples): Spike the analyte and IS into the biological matrix and proceed through the entire extraction procedure.
-
Set 2 (Post-extraction Spiked Samples): Extract blank matrix. Spike the analyte and IS into the final extract at the same concentrations as Set 1.
-
Set 3 (Neat Solution): Prepare the analyte and IS in the reconstitution solvent at the same final concentrations as Set 1 and Set 2.
-
-
Analyze all three sets of samples.
-
Calculate the recovery of the analyte and IS:
-
% Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100
-
-
The recovery of the analyte and IS should be consistent across the concentration levels.
Stability Assessment
Objective: To evaluate the stability of the internal standard under various conditions that mimic sample handling and storage.
Protocol:
-
Stock Solution Stability:
-
Prepare a stock solution of the IS.
-
Store at the intended storage temperature (e.g., 2-8°C or -20°C).
-
At specified time points (e.g., 0, 7, 14, 30 days), compare the response of the stored solution to a freshly prepared solution.
-
-
Bench-Top Stability:
-
Spike blank matrix with the IS.
-
Leave the samples at room temperature for a duration that reflects the expected sample handling time (e.g., 4, 8, 24 hours).
-
Analyze and compare the response to freshly prepared samples.
-
-
Freeze-Thaw Stability:
-
Spike blank matrix with the IS.
-
Subject the samples to at least three freeze-thaw cycles (e.g., freeze at -80°C for at least 12 hours and thaw at room temperature).
-
Analyze and compare the response to freshly prepared samples that have not undergone freeze-thaw cycles.
-
-
Long-Term Stability:
-
Spike blank matrix with the IS.
-
Store at the intended long-term storage temperature (e.g., -80°C) for a duration that meets or exceeds the expected storage time of study samples.
-
Analyze and compare the response to freshly prepared samples.
-
Acceptance Criteria: For all stability experiments, the mean response of the tested samples should be within ±15% of the response of the freshly prepared samples.
By adhering to these guidelines and implementing robust experimental protocols, researchers can ensure the selection and validation of a suitable internal standard, thereby enhancing the quality and reliability of their bioanalytical data for successful regulatory submissions.
A Comparative Guide to Bioanalytical Methods for Gabapentin Utilizing Gabapentin-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of gabapentin in various biological matrices, all of which employ Gabapentin-d10 as an internal standard. The selection of a robust and reliable analytical method is paramount for accurate pharmacokinetic, bioequivalence, and toxicological studies. This document aims to assist researchers in selecting the most appropriate method for their specific needs by presenting a side-by-side analysis of key performance characteristics, including linearity, accuracy, and precision, supported by detailed experimental protocols.
Performance Characteristics at a Glance
The following table summarizes the key validation parameters for the three highlighted methods, offering a clear and concise comparison of their performance.
| Parameter | Method 1: Varma et al. (2022) | Method 2: Chen et al. (2019) | Method 3: Agilent Technologies |
| Analyte | Gabapentin | Gabapentin | Gabapentin |
| Internal Standard | This compound | This compound | This compound |
| Matrix | Human Serum | Blood | Urine |
| Instrumentation | LC-MS/MS | LC-MS/MS | RapidFire/MS/MS |
| Linearity Range | 100 - 10,000 ng/mL | 0.5 - 50 mg/L | 0.5 - 100 µg/mL |
| Accuracy | ≤6% error[1][2] | Information not explicitly detailed | Within 5% |
| Intra-day Precision | ≤5.20% CV[1][2] | 2.55% CV (within-run) | <5% CV |
| Inter-day Precision | ≤4.88% CV[1][2] | 9.31% CV (between-run) | <5% CV |
Experimental Protocols
A thorough understanding of the experimental workflow is crucial for replicating and adapting these methods. Below are the detailed protocols for each of the compared analytical techniques.
Method 1: Quantification of Gabapentin in Human Serum
This method, developed by Varma et al. (2022), is suitable for clinical and pharmacokinetic studies requiring high sensitivity in a serum matrix.[1][2]
Sample Preparation:
-
To 20 µL of human serum, add 1 mL of cold methanol containing this compound as the internal standard.
-
Vortex the mixture for 20 seconds.
-
Centrifuge at 6000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Wash the pellet with another 1 mL of cold methanol, centrifuge, and decant.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Not explicitly specified.
-
Column: Not explicitly specified.
-
Mobile Phase: Not explicitly specified.
-
Flow Rate: Not explicitly specified.
-
Injection Volume: Not explicitly specified.
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Monitored Transitions: Not explicitly specified.
Method 2: High-Throughput Quantification of Gabapentin in Blood
This high-throughput method by Chen et al. (2019) is designed for screening and quantification in blood samples, making it suitable for forensic and toxicological applications.[3][4]
Sample Preparation:
-
Perform a protein crash of 100 µL of blood with methanol containing this compound as the internal standard.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1290 HPLC.
-
Column: Agilent Infinity Lab Poroshell 120 EC-C18 column (2.1 × 100 mm, 2.7 μm) with a guard column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 95% A at start, ramped to 92% A at 4 min, then to 0% A at 4.1 min and held for 2 min.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent LC-TOF-MS series 6230.
-
Ionization Mode: Not explicitly specified.
-
Monitored Transitions: For this compound, precursor ion m/z 182.2 and product ions m/z 164.2, 147.1, and 110.
Method 3: Ultrafast Analysis of Gabapentin in Urine
This application from Agilent Technologies showcases a rapid "dilute-and-shoot" method for high-throughput analysis of gabapentin in urine, ideal for clinical monitoring where speed is critical.
Sample Preparation:
-
Dilute 5 µL of the urine sample in 1.0 mL of LC/MS grade water containing this compound as the internal standard (a 1:200 dilution).
Solid Phase Extraction (SPE) and Mass Spectrometric Conditions:
-
SPE System: Agilent RapidFire 360.
-
SPE Cartridge: Hydrophobic C18.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole Mass Spectrometer.
-
Analysis Time: 25 seconds per sample (including a blank injection).
-
Ionization Mode: Not explicitly specified.
-
Monitored Transitions: Not explicitly specified.
Visualizing the Workflow: A Generalized Bioanalytical Method Validation Process
To provide a clearer understanding of the logical flow of a bioanalytical method validation, the following diagram illustrates the key stages involved, from initial method development to its application in sample analysis.
Caption: A flowchart illustrating the key stages of bioanalytical method development, validation, and sample analysis.
This guide offers a comprehensive overview to aid in the selection of an appropriate analytical method for gabapentin quantification using this compound as an internal standard. The choice of method will ultimately depend on the specific requirements of the study, including the biological matrix, required sensitivity, and desired sample throughput.
References
- 1. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid liquid chromatography/tandem mass spectrometry method to quantitate gabapentin and buprenorphine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Validation of a High-throughput Screening and Quantification Method for the Determination of Gabapentinoids in Blood Using a Combination of LC-TOF-MS and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards for Gabapentin Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of gabapentin, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of Gabapentin-d10, a deuterated internal standard, with other commonly employed non-deuterated internal standards. The performance of these standards is evaluated based on experimental data from various studies, focusing on key analytical metrics.
The Gold Standard: Deuterated Internal Standards
In the realm of quantitative analysis using mass spectrometry, stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard.[1] This is attributed to their close physicochemical resemblance to the analyte of interest.[1] By incorporating deuterium atoms, this compound has a higher mass-to-charge ratio (m/z) than native gabapentin, allowing for its distinct detection by a mass spectrometer.[2][3] Crucially, its identical chromatographic behavior and ionization efficiency to gabapentin enable it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision.[4][5]
Performance Comparison: this compound vs. Alternative Internal Standards
While this compound is the preferred choice, several other compounds have been utilized as internal standards for gabapentin quantification. This section compares the performance of this compound with notable alternatives based on published data. It is important to note that the following data is compiled from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparison of Internal Standard Performance in Gabapentin Quantification
| Internal Standard | Analyte | Matrix | Method | Accuracy (%) | Precision (% RSD) | Linearity (r²) | Reference |
| This compound | Gabapentin | Human Serum | LC-MS/MS | ≤6% error | Intra-day: ≤5.20, Inter-day: ≤4.88 | Not explicitly stated, but method validated | [6] |
| This compound | Gabapentin | Human Urine | RapidFire/MS/MS | Intra- and Inter-day: within 5% | <5% | >0.995 | |
| Metformin | Gabapentin | Human Plasma | LC-MS/MS | Within 10.2% | <8.4% | >0.99 | [7][8] |
| Acetaminophen | Gabapentin | Human Plasma | LC/MS/MS | Not explicitly stated, but method validated | Not explicitly stated, but method validated | >0.999 | [9][10] |
| Pregabalin | Gabapentin | Feline Plasma | LC-MS/MS | Not explicitly stated, but method validated | Not explicitly stated, but method validated | >0.99 | [11] |
| Venlafaxine/Pregabalin | Tramadol/Gabapentin | Human Plasma | LC-MS/MS | 92.4%-106.5% | <3.2% | >0.99 | [12] |
| Caffeine | Gabapentin | Tissue | HPLC-ESI-TOF-MS | Not explicitly stated, but method validated | Not explicitly stated, but method validated | Not explicitly stated, but method validated | [13] |
Experimental Protocols: A Glimpse into Methodologies
The following sections provide summaries of the experimental protocols used in studies employing this compound and other internal standards.
Experimental Protocol Using this compound
A validated LC-MS/MS method for the simultaneous quantification of gabapentin and buprenorphine in human serum utilized this compound as the internal standard.[6]
-
Sample Preparation: A simple protein precipitation method was employed. 20 µL of human serum was treated with methanol containing the internal standards (this compound and Buprenorphine-d4). The mixture was then evaporated and reconstituted for analysis.[6]
-
Chromatography: The separation was achieved on a C18 column with a 2-minute run time.[6]
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer with positive ion electrospray ionization in the multiple-reaction-monitoring (MRM) mode.[6]
Experimental Protocol Using Metformin
A study detailing an LC-MS/MS method for gabapentin in human plasma used metformin as the internal standard.[7][8]
-
Sample Preparation: Protein precipitation was carried out by adding acetonitrile to 200 µL of plasma, followed by the addition of the metformin internal standard solution.[7]
-
Chromatography: Separation was performed on a C8 column with a mobile phase of 10 mM ammonium formate buffer (pH 3.0) and acetonitrile.[7][8]
-
Mass Spectrometry: A quadrupole mass spectrometer with an electrospray ionization source was used for detection in the selected reaction monitoring (SRM) mode.[7][8]
Experimental Protocol Using Acetaminophen
An LC/MS/MS method for quantifying gabapentin in human plasma for a bioequivalence study employed acetaminophen as the internal standard.[9][14]
-
Sample Preparation: Plasma samples were deproteinized with acetonitrile, and the acetaminophen internal standard was added. The supernatant was then mixed with the mobile phase for injection.[9][14]
-
Chromatography: A Luna–C8 column was used for the chromatographic separation.[9]
-
Mass Spectrometry: A tandem mass spectrometer was used for detection.[9]
Visualizing the Workflow
To illustrate the typical analytical process, the following diagrams, created using the DOT language, outline the experimental workflows.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. This compound | CAS 1126623-20-8 | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. myadlm.org [myadlm.org]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Gabapentin quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats [mdpi.com]
- 12. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kb.osu.edu [kb.osu.edu]
- 14. scispace.com [scispace.com]
The Critical Role of Internal Standards in Bioanalytical Method Validation: A Comparative Guide Featuring Gabapentin-d10
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results, particularly in complex matrices like human plasma. This guide provides a comparative analysis of analytical methods for the quantification of Gabapentin, with a special focus on the cross-validation of methods using the deuterated internal standard, Gabapentin-d10, against other commonly used alternatives.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to enhanced accuracy and precision.[1][3]
Comparative Performance of Internal Standards for Gabapentin Analysis
The following tables summarize the performance characteristics of various validated analytical methods for Gabapentin quantification, categorized by the internal standard employed. The data is compiled from multiple independent studies to provide a comprehensive overview.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Method 1[4][5] | Method 2[6] | Method 3[7] |
| Analytical Technique | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Matrix | Human Serum | Blood | Biological Specimens (Blood, Serum, Plasma, Urine, Tissue) |
| Linearity Range | 10 - 9464 ng/mL | 0.5 - 50 mg/L (500 - 50,000 ng/mL) | Not Specified |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 0.1 mg/L (100 ng/mL) | Not Specified |
| Intra-day Precision (%RSD) | ≤5.20% | Not Specified | Not Specified |
| Inter-day Precision (%RSD) | ≤4.88% | Not Specified | Not Specified |
| Accuracy (%RE) | ≤6% | Not Specified | Not Specified |
| Recovery | 104% ± 2.55 | Not Specified | Not Specified |
Table 2: Method Performance with Alternative Internal Standards
| Parameter | Metformin[8][9][10] | Pregabalin[11] | (S)-(+)-alpha-aminocyclohexanepropionic acid hydrate[12] | Baclofen[13] |
| Analytical Technique | LC-MS/MS | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Matrix | Human Plasma | Feline Plasma | Human Plasma | Human Plasma |
| Linearity Range | 50 - 5000 ng/mL | Not Specified | 20 - 5000 ng/mL | 412.20 - 10037.01 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL | Not Specified | 20 ng/mL | Not Specified |
| Intra-day Precision (%RSD) | <8.4% | Not Specified | Not Specified | Not Specified |
| Inter-day Precision (%RSD) | <7.9% | Not Specified | Not Specified | Not Specified |
| Accuracy (%RE) | -10.2% to 5.9% | Not Specified | Not Specified | Within batch and between batch accuracy passed |
| Recovery | 85.4% - 92.4% | Not Specified | Not Specified | Not Specified |
Experimental Protocols: A Closer Look
The methodologies employed in these studies, while all based on LC-MS/MS, have slight variations in sample preparation and chromatographic conditions. Adherence to guidelines from regulatory bodies like the FDA is crucial for method validation.[14][15]
Representative Protocol using this compound
This protocol is a synthesized example based on common practices described in the cited literature.[4][5][6][7]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of blood, serum, or plasma, add 20 µL of the this compound internal standard solution (e.g., at a concentration of 4 mg/L).[7]
-
Add 300 µL of methanol or acetonitrile to precipitate proteins.[6][7]
-
Vortex the mixture thoroughly for approximately 30 seconds.[6]
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column is commonly used for separation.[11][12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8][9][12]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for both Gabapentin and this compound.[4][5][12]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for Gabapentin and its deuterated internal standard, ensuring high selectivity and sensitivity.[12]
Workflow and Logical Relationships
The process of bioanalytical method validation follows a structured workflow to ensure the reliability of the data. This can be visualized as follows:
Caption: Bioanalytical Method Validation Workflow.
Conclusion
The data presented underscores the robustness and reliability of using this compound as an internal standard for the bioanalysis of Gabapentin. The methods employing this deuterated standard consistently demonstrate high precision, accuracy, and excellent recovery. While other internal standards can yield acceptable results, the inherent advantages of stable isotope-labeled standards in minimizing analytical variability make them the preferred choice for rigorous pharmacokinetic and bioequivalence studies. The selection of an appropriate internal standard is a cornerstone of developing high-quality bioanalytical methods that meet stringent regulatory requirements and ensure the integrity of clinical and preclinical data.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid liquid chromatography/tandem mass spectrometry method to quantitate gabapentin and buprenorphine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. wsp.wa.gov [wsp.wa.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats [mdpi.com]
- 12. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Gabapentin-d10: The Gold Standard for Bioequivalence Study Validation
A Comparative Guide for Researchers and Drug Development Professionals
In the rigorous landscape of bioequivalence (BE) studies, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of pharmacokinetic data. This guide provides a comprehensive comparison of Gabapentin-d10, a deuterated analog of gabapentin, with other commonly used internal standards in BE study validation. Through an examination of experimental data and methodologies, this document will demonstrate the superiority of this compound for robust and compliant bioanalytical assays.
The Critical Role of Internal Standards in Bioequivalence Studies
Bioequivalence studies aim to demonstrate that a generic drug product has the same rate and extent of absorption as the reference listed drug.[1][2] This is typically assessed by comparing pharmacokinetic parameters such as peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for these studies due to its high sensitivity and selectivity.[3]
Internal standards are essential in LC-MS/MS analysis to compensate for variability during sample preparation and analysis, such as extraction losses, matrix effects, and instrument fluctuations.[4][5] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[6]
This compound: A Superior Internal Standard
This compound is a stable isotope-labeled version of gabapentin, where ten hydrogen atoms have been replaced with deuterium. This subtle change in mass allows the mass spectrometer to differentiate it from the unlabeled gabapentin, while its chemical and physical properties remain nearly identical.[6] This near-perfect mimicry is the primary reason for its superior performance as an internal standard.
Key Advantages of this compound:
-
Co-elution with Analyte: this compound co-elutes with gabapentin during chromatographic separation, meaning they experience the same matrix effects and ionization suppression or enhancement.[7] This leads to more accurate and precise quantification.
-
Reduced Variability: By tracking the analyte's behavior throughout the analytical process, this compound effectively normalizes for variations in sample preparation and instrument response.[4]
-
Enhanced Accuracy and Precision: The use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method, which is critical for meeting the stringent requirements of regulatory agencies.[8]
-
Regulatory Acceptance: Deuterated internal standards are widely recognized and accepted by regulatory bodies like the FDA and EMA for bioanalytical method validation.[4]
Comparison with Alternative Internal Standards
While other compounds have been used as internal standards for gabapentin analysis, they often fall short of the performance achieved with this compound. Commonly cited alternatives include metformin, acetaminophen, and pregabalin.[9][10][11] The primary drawback of these non-deuterated analogs is the potential for different chromatographic retention times and dissimilar ionization efficiencies compared to gabapentin, which can lead to inadequate compensation for matrix effects and other sources of variability.
The following table summarizes a comparison of analytical methods for gabapentin, highlighting the internal standard used and key validation parameters.
| Parameter | Method with this compound | Method with Metformin[11] | Method with Pregabalin[10][12] | Method with Acetaminophen[9] |
| Internal Standard Type | Deuterated Analog | Structurally Unrelated | Structural Analog | Structurally Unrelated |
| Sample Preparation | Protein Precipitation[8] | Protein Precipitation | Protein Precipitation | Protein Precipitation |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL[8] | 50 ng/mL | 40.52 ng/mL | 50 ng/mL |
| Intra-day Precision (%RSD) | ≤5.20%[8] | <8.4% | Acceptable Ranges | ≤6.0% |
| Inter-day Precision (%RSD) | ≤4.88%[8] | <7.9% | Acceptable Ranges | ≤6.0% |
| Accuracy (%RE) | ≤6%[8] | Within 10.2% | Acceptable Ranges | +/- 4.4% |
| Recovery | 104% ± 2.55[8] | 85.4% - 92.4% | Not explicitly stated | Not explicitly stated |
As the data indicates, methods employing this compound can achieve a lower limit of quantitation and demonstrate excellent precision and accuracy.
Experimental Protocols
A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. Below are detailed methodologies for a typical LC-MS/MS analysis of gabapentin in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[13]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A C8 or C18 reversed-phase column is typically used.[14][15]
-
Mobile Phase: A common mobile phase is a mixture of methanol or acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate or 0.1% formic acid).[10][11]
-
Flow Rate: A flow rate of 0.2 to 1.0 mL/min is generally employed.[10][14]
-
Injection Volume: 5-10 µL of the prepared sample is injected into the LC-MS/MS system.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for both gabapentin and this compound.[6]
-
MRM Transitions: The specific precursor to product ion transitions for gabapentin and this compound are monitored for quantification.
Visualizing the Workflow
The following diagrams illustrate the key processes in a bioequivalence study and the analytical method validation.
Caption: Workflow of a typical bioequivalence study.
Caption: Key parameters for analytical method validation.
References
- 1. nihs.go.jp [nihs.go.jp]
- 2. ema.europa.eu [ema.europa.eu]
- 3. lcms.cz [lcms.cz]
- 4. resolvemass.ca [resolvemass.ca]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gabapentin quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Demystifying the Lower Limit of Quantification for Gabapentin using Gabapentin-d10: A Comparative Guide
For researchers, scientists, and professionals in drug development, establishing a robust and sensitive bioanalytical method is paramount for accurate pharmacokinetic and bioequivalence studies. A critical parameter in this process is the Lower Limit of Quantification (LLOQ), which defines the lowest concentration of an analyte that can be reliably measured with acceptable accuracy and precision. This guide provides a comparative overview of published LLOQ values for the anticonvulsant drug gabapentin, with a focus on methods employing its deuterated internal standard, gabapentin-d10, analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of LLOQ for Gabapentin
The determination of gabapentin in biological matrices, predominantly human plasma and serum, has been approached using various LC-MS/MS methodologies. The choice of sample preparation, chromatographic conditions, and mass spectrometric parameters significantly influences the achievable LLOQ. Below is a summary of reported LLOQ values from different validated methods.
| LLOQ (ng/mL) | Analytical Method | Internal Standard | Biological Matrix | Sample Preparation | Reference |
| 10 | LC-MS/MS | This compound | Human Serum | Protein Precipitation (Methanol) | [1] |
| 20 | LC-MS/MS | (S)-(+)-alpha-aminocyclohexanepropionic acid hydrate | Human Plasma | Protein Precipitation (Acetonitrile) | [2] |
| 40 | LC-MS/MS | 1,1-cyclohexane diacetic acid monoamide (CAM) | Human Plasma | Protein Precipitation (Acetonitrile) | [3] |
| 50 | LC-MS/MS | Metformin | Human Plasma | Protein Precipitation (Acetonitrile) | [4][5][6] |
| 50 | LC-MS/MS | Pregabalin (PGB) | Cat Plasma | Protein Precipitation | [7] |
In-Depth Look at Experimental Protocols
The following sections detail the methodologies employed in the cited studies to achieve the reported LLOQ values.
Method 1: LLOQ of 10 ng/mL in Human Serum
This method stands out for its sensitivity and the use of the stable isotope-labeled internal standard, this compound, which is the gold standard for LC-MS/MS-based quantification.
-
Sample Preparation: A simple protein precipitation method was employed. To 20 µL of human serum, methanol was added to precipitate proteins. The mixture was then evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system.[1]
-
Chromatography: While specific column and mobile phase details are not provided in the abstract, the method utilized a rapid LC-MS/MS analysis with a 2-minute run time.[1]
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer with positive ion electrospray ionization, monitoring multiple-reaction-monitoring (MRM) transitions for both gabapentin and this compound.[1]
-
Validation: The method was validated according to FDA guidelines, with accuracy demonstrated by error values ≤6% for gabapentin and inter-day precision ≤4.88%.[1]
Method 2: LLOQ of 20 ng/mL in Human Plasma
This study presents a sensitive method applied to pharmacokinetic and bioequivalence studies.
-
Sample Preparation: Simple protein precipitation was performed using acetonitrile.[2]
-
Chromatography: Separation was achieved on a Gemini C18 column with a mobile phase consisting of acetonitrile and 10 mM ammonium acetate (20:80, v/v, pH 3.2).[2]
-
Mass Spectrometry: An LC-API 2000 MS/MS system was used in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). The monitored transitions were m/z 172.0 → 154.0 for gabapentin.[2]
Method 3: LLOQ of 50 ng/mL in Human Plasma
A widely reported LLOQ value, this method demonstrates a robust and reliable assay for bioequivalence studies.
-
Sample Preparation: The protocol involves protein precipitation with acetonitrile. To a 200 µL aliquot of human plasma, 50 µL of an internal standard solution and 500 µL of acetonitrile were added. After vortexing and centrifugation, the supernatant was injected into the LC-MS/MS system.[4]
-
Chromatography: A C8 column was used with a mobile phase of 10 mM ammonium formate buffer (pH 3.0) and acetonitrile.[4]
-
Mass Spectrometry: A quadrupole mass spectrometer with an electrospray ionization interface was used for detection in the selected reaction monitoring (SRM) mode. The transition for gabapentin was m/z 172 → 154.[4]
-
Validation: The method was linear over the concentration range of 50–5000 ng/mL, with intra- and inter-day precisions of less than 8.4% and accuracies within 10.2%.[5]
Experimental Workflow for LLOQ Determination
The process of determining the LLOQ for gabapentin with this compound involves a series of systematic steps to ensure the reliability and reproducibility of the analytical method.
Caption: Workflow for LLOQ Determination of Gabapentin.
Conclusion
The selection of an appropriate bioanalytical method and the establishment of a suitable LLOQ are critical for the successful execution of clinical and preclinical studies involving gabapentin. While an LLOQ of 50 ng/mL is frequently reported and appears adequate for many applications, more sensitive methods achieving LLOQs as low as 10 ng/mL are available. The use of a stable isotope-labeled internal standard like this compound is highly recommended to minimize analytical variability and enhance the accuracy and precision of the assay, particularly at lower concentrations. Researchers should select a method with an LLOQ that is appropriate for the expected concentrations in their study samples, ensuring compliance with regulatory guidelines for bioanalytical method validation.[8]
References
- 1. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantification of gabapentin in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. FDA issues final guidance on bioanalytical method validation [gabionline.net]
Performance of Gabapentin-d10 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, the precise and accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. Gabapentin, an anticonvulsant and analgesic drug, requires robust analytical methods for its monitoring. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, as it effectively compensates for variability in sample preparation and matrix effects. This guide provides a comprehensive comparison of the performance of Gabapentin-d10 as an internal standard in various biological matrices, supported by experimental data and detailed protocols.
Unveiling the Superiority of a Deuterated Internal Standard
A deuterated internal standard like this compound is the ideal choice for quantitative bioanalysis. Its chemical and physical properties are nearly identical to the analyte, gabapentin, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization response allow it to effectively normalize variations, leading to high accuracy and precision in the analytical results.
Performance Across Biological Matrices: A Tabular Comparison
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing this compound for the quantification of gabapentin in human plasma, serum, and urine.
Table 1: Performance of this compound in Human Plasma/Serum
| Parameter | Performance Metric | Supporting Data | Reference |
| Linearity | 100 - 10,000 ng/mL | r² > 0.99 | [1] |
| Accuracy | Error values ≤ 6% | Within FDA guidance of ±15% | [1] |
| Precision (Inter-day) | ≤ 4.88% RSD | Within FDA guidance of <15% RSD | [1] |
| Precision (Intra-day) | ≤ 5.20% RSD | Within FDA guidance of <15% RSD | [1] |
| Recovery | ~53-58% (Methanol/Acetonitrile) | Data provided for different extraction solvents | [1] |
| Matrix Effect | 84% (Methanol extraction) | Indicates minimal ion suppression | [1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Demonstrates high sensitivity | [1] |
Table 2: Performance of this compound in Human Urine
| Parameter | Performance Metric | Supporting Data | Reference |
| Linearity | 0.5 - 100 mcg/mL | R² > 0.995 | |
| Accuracy (Intra-day & Inter-day) | Within 5% | Demonstrates high accuracy | |
| Precision (Intra-day & Inter-day) | < 5% CV | Demonstrates high precision | |
| Sample Preparation | Simple "dilute-and-shoot" | High-throughput capability |
Expanding the Horizon: Analysis in Tissue Homogenates
While extensive data is available for plasma and urine, the application of this compound in tissue homogenates is also established. A validated method for the confirmation of gabapentin in various biological specimens, including tissue homogenate, utilizes this compound as an internal standard.[2] The protocol necessitates matrix-matching for calibration curves and controls when quantifying in tissue homogenates to ensure accuracy.[2]
Alternative Internal Standards: A Comparative Overview
While this compound is the preferred internal standard, other compounds have been utilized. The following table provides a comparison with commonly used alternatives.
Table 3: Comparison with Alternative Internal Standards
| Internal Standard | Advantages | Disadvantages | Representative Performance |
| Pregabalin | Structurally similar to gabapentin. | Different chromatographic retention time and ionization efficiency compared to gabapentin. | Intra- and inter-day precision and accuracy within acceptable ranges. |
| Baclofen | Commercially available and cost-effective. | Significant structural differences from gabapentin, may not fully compensate for matrix effects. | Method validated over a range of 412.20 ng/ml to 10037.01 ng/ml in human plasma. |
| Acetaminophen | Widely available and inexpensive. | Very different chemical properties compared to gabapentin, leading to poor compensation for extraction variability and matrix effects. | Used in a bioequivalence study with a linear range of 50-10,000 ng/mL.[3] |
The use of a stable isotope-labeled internal standard like this compound consistently provides superior performance in terms of accuracy and precision due to its ability to mimic the behavior of the analyte throughout the analytical process.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative experimental protocols for the analysis of gabapentin in different biological matrices using this compound.
Experimental Workflow for Gabapentin Bioanalysis
Caption: A typical bioanalytical workflow for the quantification of gabapentin.
Protocol 1: Gabapentin in Human Serum[1]
-
Sample Preparation:
-
To 20 µL of human serum, add 1 mL of cold methanol containing this compound.
-
Vortex for 20 seconds and centrifuge at 6000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Phenomenex Kinetex 5 µm Biphenyl 100Å (50 x 2.1 mm)
-
Mobile Phase A: 10 mM Ammonium Formate in water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient: Linear gradient from 5% to 95% B
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Gabapentin: 172.0 -> 136.9
-
This compound: 182.0 -> 147.2
-
-
Protocol 2: Gabapentin in Urine
-
Sample Preparation:
-
Add 5 µL of urine sample to a deep-well plate.
-
Add 1.0 mL of an aqueous solution containing this compound (200 ng/mL).
-
Mix gently before analysis.
-
-
High-Throughput MS/MS Conditions:
-
System: Agilent RapidFire High-Throughput Mass Spectrometry System
-
Analysis Time: Approximately 10-15 seconds per sample
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific transitions for gabapentin and this compound are monitored.
-
Protocol 3: Gabapentin in Tissue Homogenate[2]
-
Sample Preparation:
-
Homogenize the tissue sample in a suitable buffer.
-
Take a 0.2 mL aliquot of the tissue homogenate.
-
Add 20 µL of the this compound stock internal standard solution.
-
Add 1 mL of acetonitrile for protein precipitation.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for further solid-phase extraction (SPE) cleanup.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
A suitable LC-MS/MS system with a triple quadrupole mass spectrometer is used.
-
Chromatographic and mass spectrometric parameters are optimized for the separation and detection of gabapentin and this compound.
-
Logical Framework for Internal Standard Selection
Caption: Decision logic for selecting an appropriate internal standard.
Conclusion
The experimental data unequivocally supports the superior performance of this compound as an internal standard for the quantification of gabapentin in a variety of biological matrices. Its use in human plasma, serum, and urine is well-validated, demonstrating excellent accuracy, precision, and linearity. Furthermore, established protocols extend its applicability to more complex matrices like tissue homogenates, albeit with the critical requirement of matrix-matched calibration. While alternative internal standards exist, they do not offer the same level of analytical robustness as a stable isotope-labeled standard. For researchers and drug development professionals seeking the highest quality data in their bioanalytical studies of gabapentin, this compound is the recommended internal standard of choice.
References
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Disposal Guidelines for Handling Gabapentin-d10
Essential safety protocols, including the use of appropriate personal protective equipment (PPE) and proper disposal methods, are critical for laboratory personnel handling Gabapentin-d10. This guide provides immediate, operational, and logistical information to ensure the safe handling of this deuterated active pharmaceutical ingredient (API).
This compound, a deuterated form of Gabapentin, requires careful handling, particularly in its powdered form, to prevent inhalation and skin contact.[1] While deuterated compounds are generally not radioactive and are considered safe for laboratory use, the pharmacological activity of the parent compound necessitates stringent safety measures.[2] The following guidelines are based on safety data sheets for Gabapentin and best practices for handling powdered APIs.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense for researchers. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | NIOSH-approved respirator or dust mask | Essential when handling the powder to prevent inhalation.[3] A laboratory fume hood or other local exhaust ventilation should be used.[4] |
| Hand Protection | Chemical-resistant gloves | Must be inspected before use. Proper glove removal technique should be followed to avoid skin contact.[5] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield | Required to protect against dust, mists, or aerosols.[3][6] |
| Body Protection | Laboratory coat, sleevelets, apron, or disposable suit | Garments should be selected based on the task to avoid exposed skin surfaces.[3] |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Proper procedures for putting on (donning) and taking off (doffing) PPE are as crucial as the equipment itself to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Mask/Respirator: Secure the respirator or dust mask over the nose and mouth, ensuring a proper seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure (to minimize contamination):
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Gown/Lab Coat: Remove the lab coat by rolling it inside out and avoiding contact with the exterior.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Mask/Respirator: Remove the respirator or mask without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan:
-
All disposable PPE (gloves, masks, disposable suits) should be placed in a designated, sealed waste container immediately after removal.[5]
-
Non-disposable PPE should be cleaned and decontaminated according to institutional protocols.
-
For the disposal of unused this compound, it should be treated as pharmaceutical waste. If a take-back program is not available, the compound should be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in the trash.[7][8] Never flush pharmaceutical waste down the drain unless specifically instructed to do so.[9]
Visualizing Safety Workflows
To further clarify the procedural logic for handling this compound, the following diagrams illustrate the decision-making process for PPE selection and the overall experimental workflow.
Caption: PPE Selection Workflow for Handling this compound Powder.
Caption: Disposal Workflow for this compound and Contaminated PPE.
References
- 1. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. camberpharma.com [camberpharma.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. cdn.accentuate.io [cdn.accentuate.io]
- 6. fishersci.com [fishersci.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Safe disposal of unwanted medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
